molecular formula C35H29ClD6NO3S · Na B1163421 Montelukast-d6 (sodium salt)

Montelukast-d6 (sodium salt)

Cat. No.: B1163421
M. Wt: 614.2
InChI Key: LBFBRXGCXUHRJY-KSWPWUDBSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Montelukast-d6 (sodium salt) contains six deuterium atoms. It is intended for use as an internal standard for the quantification of montelukast (sodium salt) by GC- or LC-MS. Montelukast is a potent, selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist. Formulations containing it have been used for the treatment of asthma as well as for the symptoms associated with allergic rhinitis. It binds to the human CysLT1 receptor with an IC50 of less than 5 nM with no appreciable binding to the CysLT2 receptor.

Properties

Molecular Formula

C35H29ClD6NO3S · Na

Molecular Weight

614.2

InChI

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m1./s1/i1D3,2D3;

InChI Key

LBFBRXGCXUHRJY-KSWPWUDBSA-M

SMILES

OC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(C=CC=C1)=C1CC[C@@H](SCC2(CC2)CC([O-])=O)C3=CC(/C=C/C4=NC5=CC(Cl)=CC=C5C=C4)=CC=C3.[Na+]

Synonyms

MK-476-d6

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Montelukast-d6 (Sodium Salt): The Gold Standard for Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Montelukast-d6 (sodium salt), a deuterated isotopologue of the potent and selective cysteinyl leukotriene receptor antagonist, Montelukast. While Montelukast is a cornerstone therapy for asthma and allergic rhinitis, the accurate quantification of this compound in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical research studies. This document delves into the physicochemical properties of Montelukast-d6, the pharmacological context of its parent compound, and its critical application as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore detailed, field-proven bioanalytical methodologies, validation parameters, and the fundamental principles that establish Montelukast-d6 as the unequivocal "gold standard" for the precise and reliable bioanalysis of Montelukast.

Introduction: The Need for Precise Quantification

Montelukast is a widely prescribed oral medication used for the chronic treatment of asthma and the relief of symptoms associated with seasonal and perennial allergic rhinitis.[1][2] It functions by selectively antagonizing the cysteinyl leukotriene CysLT1 receptor, thereby inhibiting the pro-inflammatory actions of leukotrienes.[3][4] To rigorously characterize its absorption, distribution, metabolism, and excretion (ADME) profile, and to ensure the therapeutic equivalence of generic formulations, researchers require bioanalytical methods of the highest accuracy and precision.

The inherent complexity of biological matrices like human plasma introduces significant potential for analytical variability, including ion suppression or enhancement in mass spectrometry. The most effective strategy to mitigate these "matrix effects" is the use of a stable isotope-labeled internal standard (SIL-IS). Montelukast-d6 (sodium salt) is the deuterated analogue of Montelukast and is considered the ideal internal standard for its quantification.[5][6] Its physicochemical properties are nearly identical to the parent analyte, ensuring it behaves similarly throughout sample extraction, chromatography, and ionization, thus providing a reliable basis for correction and accurate measurement.[6]

Physicochemical Profile: Montelukast-d6 (Sodium Salt)

Montelukast-d6 is synthesized to have six deuterium atoms, typically replacing the hydrogen atoms on the two methyl groups of the 2-hydroxypropyl moiety.[7][8] This mass shift of +6 Da allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its chemical behavior remains virtually unchanged.

PropertyValue
Formal Name 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-[1-hydroxy-1-(methyl-d3)ethyl-2,2,2-d3]phenyl]propyl]thio]methyl]-cyclopropaneacetic acid, monosodium salt[7]
CAS Number 2673270-26-1[7]
Molecular Formula C35H29ClD6NO3S • Na[7]
Formula Weight 614.2 g/mol [7][9]
Purity ≥99% deuterated forms (d1-d6)[7]
Synonyms MK-476-d6[7][8]
Solubility Soluble in Water[7]
Storage Recommended storage at 2-8°C
Chemical Structures of Montelukast and Montelukast-d6Figure 1. Chemical structures of Montelukast (left) and its deuterated internal standard, Montelukast-d6 (right), highlighting the deuterium labeling on the terminal methyl groups.

Pharmacological Context: The Mechanism of Montelukast

To appreciate the importance of quantifying Montelukast, one must first understand its mechanism of action. Montelukast is a selective and competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1).[4][10] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory lipid mediators released from various cells, including mast cells and eosinophils.[2][11] In the airways, the binding of these leukotrienes to CysLT1 receptors triggers a cascade of effects that contribute to the pathophysiology of asthma and allergic rhinitis, namely:

  • Bronchoconstriction (contraction of airway smooth muscle)[1]

  • Increased microvascular permeability, leading to airway edema

  • Enhanced mucus secretion[3]

  • Recruitment of inflammatory cells, particularly eosinophils

By blocking the CysLT1 receptor, Montelukast effectively inhibits these downstream effects, resulting in reduced airway inflammation and bronchodilation.[1][3]

Montelukast_Mechanism Allergen Allergen / Stimulus MastCell Mast Cells & Eosinophils Allergen->MastCell triggers release of Leukotrienes Cysteinyl Leukotrienes (LTD4, LTC4, LTE4) MastCell->Leukotrienes produce CysLT1 CysLT1 Receptor (on Airway Smooth Muscle) Leukotrienes->CysLT1 bind to Response Pathophysiological Responses: • Bronchoconstriction • Inflammation • Mucus Secretion CysLT1->Response activates Montelukast Montelukast Montelukast->Block Block->CysLT1 competitively blocks

Caption: Mechanism of action of Montelukast.

Application in Quantitative Bioanalysis: LC-MS/MS Workflow

Montelukast-d6 (sodium salt) is indispensable for the quantification of Montelukast in biological samples, most commonly human plasma, via LC-MS/MS. Its role is to normalize the analyte response by correcting for variability at every stage of the analytical process.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (containing Montelukast) Spike 2. Spike with Montelukast-d6 (IS) Plasma->Spike Precipitate 3. Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifuge & Collect Supernatant Precipitate->Centrifuge LC 5. LC Separation (C18 Column) Centrifuge->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Quant 7. Quantification (Analyte/IS Peak Area Ratio) MS->Quant

Caption: Bioanalytical workflow for Montelukast quantification.

Experimental Protocol: Plasma Sample Analysis

The following protocol outlines a robust and widely adopted method for the determination of Montelukast in human plasma.

Step 1: Preparation of Stock and Working Solutions

  • Prepare a primary stock solution of Montelukast and Montelukast-d6 (Internal Standard, IS) at 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • From these stocks, prepare serial dilutions to create calibration curve (CC) standards and quality control (QC) samples. A typical calibration range is 1.0 to 800.0 ng/mL or 2.5 to 600 ng/mL.[12][13]

  • Prepare a working IS solution of Montelukast-d6 at an appropriate concentration (e.g., 100 ng/mL).

Step 2: Sample Extraction (Protein Precipitation)

  • Pipette 200 µL of human plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the Montelukast-d6 working IS solution to all tubes except the blank (add 50 µL of diluent to the blank).

  • Vortex the tubes briefly for ~30 seconds.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.[13] The ratio of precipitation agent to plasma can be optimized.[14]

  • Vortex vigorously for 2-3 minutes.

  • Centrifuge at ~14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a small volume (e.g., 10 µL) into the LC-MS/MS system.[13]

Note on Light Sensitivity: Montelukast is sensitive to light, which can cause isomerization. All sample handling and storage should be performed under amber or yellow light to prevent degradation.[14]

Instrumental Parameters

The following tables summarize typical starting parameters for LC-MS/MS analysis. These must be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterTypical Condition
Column C18 Column (e.g., YMC-pack pro C18, 50 x 4.6 mm, 3 µm)[13]
Mobile Phase Isocratic: 10mM Ammonium Formate (pH 4.0) : Acetonitrile (20:80, v/v)[13]
Flow Rate 0.8 mL/min[13]
Column Temp. 45°C[13]
Injection Vol. 10 µL
Run Time ~5 minutes[12][13]

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

ParameterMontelukast (Analyte)Montelukast-d6 (IS)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 586.2[13]592.3[13]
Product Ion (m/z) 568.2[13]574.2[13]
Bioanalytical Method Validation

Any method for quantifying drugs in biological matrices for regulatory submission must be fully validated according to guidelines from agencies like the FDA or EMA.

Table 3: Typical Acceptance Criteria for Method Validation

ParameterDescriptionAcceptance Criteria
Linearity Relationship between concentration and responseCorrelation coefficient (r²) ≥ 0.99[12]
Accuracy Closeness of measured value to nominal valueWithin ±15% of nominal (±20% for LLOQ)[13]
Precision Repeatability of measurements (Intra- & Inter-day)Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ)[13]
LLOQ Lowest concentration quantifiable with acceptable accuracy/precisionS/N > 5; Accuracy/Precision within ±20%[2]
Recovery Efficiency of the extraction processShould be consistent and reproducible
Stability Analyte stability under various conditions (freeze-thaw, bench-top, long-term)Concentration change within ±15% of baseline

Contextualizing the Data: Montelukast Pharmacokinetics

The bioanalytical method described allows for the accurate determination of Montelukast's pharmacokinetic profile following oral administration.

Table 4: Key Pharmacokinetic Parameters of Montelukast in Adults

ParameterValueReference
Bioavailability ~64% (for 10 mg film-coated tablet)[11][15][16]
Tmax (Time to Peak Conc.) 3 to 4 hours[11][15][16]
Plasma Protein Binding >99%[11]
Metabolism Extensively by hepatic CYP2C8[11]
Elimination Half-life (t1/2) 2.7 to 5.5 hours in healthy young adults[10][15][16]
Excretion Almost exclusively via bile in feces (>86%)[11][15][16]

Conclusion

Montelukast-d6 (sodium salt) is not merely a reagent but a critical enabling tool for pharmaceutical science. Its role as a stable isotope-labeled internal standard is fundamental to the development of robust, reliable, and validatable bioanalytical methods for the quantification of Montelukast. By mimicking the analyte's behavior, it effectively corrects for inevitable process variability and matrix-induced interference, ensuring that data generated in pharmacokinetic, toxicokinetic, and bioequivalence studies are of the highest integrity. The methodologies presented in this guide underscore the established best practices in the field and highlight why Montelukast-d6 remains the authoritative choice for researchers and drug development professionals.

References

  • Montelukast - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • Patel, D. P., & Giga, A. (2023). Montelukast. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. ResearchGate. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Montelukast sodium? Patsnap Synapse. Retrieved from [Link]

  • Pharmacology of Montelukast (Singulair); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 20). YouTube. Retrieved from [Link]

  • Bio-Montelukast - Product Monograph. (2021, August 17). Retrieved from [Link]

  • Greenstone LLC. (n.d.). Montelukast sodium tablet, film coated. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Montelukast. PubChem. Retrieved from [Link]

  • Zhao, J. J., et al. (1997). Pharmacokinetics and bioavailability of montelukast sodium (MK-0476) in healthy young and elderly volunteers. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Singulair (Montelukast Sodium). Accessdata.fda.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Montelukast-d6 Sodium Salt. PubChem. Retrieved from [Link]

  • Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16. Retrieved from [Link]

  • Yeoh, C. L., et al. (2020). Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast. Taylor & Francis Online. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Bioanalytical method validation of montelukast salt in human plasma using LC-MS/MS method. Retrieved from [Link]

  • Sankar, D. G., et al. (2013). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. National Institutes of Health (NIH). Retrieved from [Link]

Sources

Deuterated Montelukast: A Mechanistic and Pharmacokinetic Rationale for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Montelukast is a well-established selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), pivotal in the management of asthma and allergic rhinitis.[1][2] Its therapeutic action stems from the direct blockade of inflammatory pathways mediated by leukotrienes. The core pharmacodynamics of montelukast are well-understood; however, its pharmacokinetic profile, governed predominantly by cytochrome P450 (CYP) metabolism, presents an opportunity for optimization. This guide explores the mechanism of action of deuterated montelukast, a next-generation analogue designed to leverage the kinetic isotope effect (KIE). While the pharmacodynamic target remains identical, strategic deuteration at sites of metabolic vulnerability is hypothesized to attenuate the rate of metabolic clearance, primarily mediated by CYP2C8.[3][4] This alteration is projected to enhance the drug's pharmacokinetic profile, potentially leading to an extended half-life, increased systemic exposure, and a more consistent plasma concentration. Such modifications could translate into improved therapeutic regimens with enhanced efficacy, safety, and patient compliance. This document provides a detailed examination of the underlying principles, the anticipated mechanistic alterations, and the experimental methodologies required to validate this therapeutic strategy.

Section 1: The Foundational Pharmacodynamics of Montelukast

The therapeutic efficacy of montelukast is rooted in its specific interaction with the cysteinyl leukotriene (CysLT) signaling pathway. Understanding this foundational mechanism is crucial to appreciate why deuteration modifies the drug's behavior in the body without altering its primary mode of action.

The Cysteinyl Leukotriene Inflammatory Pathway

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid inflammatory mediators synthesized by various immune cells, including mast cells and eosinophils.[1][5] Upon cellular activation by an allergen or other inflammatory stimuli, these mediators are released and bind to the CysLT1 receptor located on the surface of target cells in the respiratory tract, such as airway smooth muscle cells and macrophages.[6]

This ligand-receptor binding initiates a cascade of downstream effects, including:

  • Bronchoconstriction: Contraction of the smooth muscles lining the airways.[2][5]

  • Airway Edema: Increased microvascular permeability leading to swelling.[5]

  • Mucus Secretion: Enhanced production of mucus, further obstructing the airways.[5][7]

  • Eosinophilic Inflammation: Recruitment of eosinophils, which perpetuates the inflammatory response.[1][5]

Collectively, these actions contribute to the pathophysiology of asthma and allergic rhinitis.[5]

cluster_0 Inflammatory Cell (e.g., Mast Cell) cluster_1 Airway Smooth Muscle Cell Stimulus Allergen / Stimulus Cell Cell Activation Stimulus->Cell CysLTs Release of Cysteinyl Leukotrienes (LTD4) Cell->CysLTs CysLT1 CysLT1 Receptor CysLTs->CysLT1 Binds to Response Pathophysiological Responses: • Bronchoconstriction • Inflammation • Mucus Secretion CysLT1->Response Signal Transduction Montelukast Montelukast Montelukast->CysLT1 Antagonizes (Blocks)

Figure 1: CysLT1 pathway and Montelukast's site of action.
Montelukast as a Selective CysLT1 Receptor Antagonist

Montelukast functions as a highly selective and potent competitive antagonist of the CysLT1 receptor.[6] It binds to the receptor with high affinity, thereby preventing the native CysLTs from binding and initiating the inflammatory cascade.[1][6] This blockade is the sole mechanism of its therapeutic action. It does not possess any agonist activity, meaning it only serves to inhibit the downstream signaling effects of leukotrienes.[6]

Section 2: The Principle of Pharmacokinetic Modulation via Deuteration

The "deuterium switch" is a strategic approach in medicinal chemistry that involves replacing one or more hydrogen atoms (¹H) in a drug molecule with its heavier, stable isotope, deuterium (²H or D).[8][9] This modification typically leaves the drug's shape, size, and pharmacodynamic properties unchanged but can have a profound impact on its metabolism.[][11]

The Kinetic Isotope Effect (KIE)

The basis for this metabolic alteration is the Kinetic Isotope Effect (KIE).[8] Due to its greater mass (one proton and one neutron), deuterium forms a stronger, more stable covalent bond with carbon than hydrogen does.[] Consequently, the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and requires more energy to be broken than a corresponding carbon-hydrogen (C-H) bond.[8]

Many drug metabolism reactions, particularly Phase I oxidations catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[12][13] By replacing a hydrogen at such a metabolically vulnerable position with deuterium, the rate of that specific metabolic reaction is slowed down.[8][14]

cluster_0 Metabolic Reaction Coordinate R_CH Reactant (R-H) TS_CH R_CH->TS_CH ΔG‡ (C-H) R_CD Reactant (R-D) TS_CD R_CD->TS_CD ΔG‡ (C-D) P Product TS_CH->P TS_CD->P caption ΔG‡ (C-D) > ΔG‡ (C-H) Therefore, the reaction rate for C-D bond cleavage is slower.

Figure 2: Energy profile illustrating the Kinetic Isotope Effect.

Section 3: The Metabolic Vulnerability of Montelukast

Montelukast is extensively metabolized in the liver before excretion.[6][7] Its metabolic profile is dominated by the action of a specific CYP enzyme, making it an ideal candidate for deuteration.

Primary Metabolic Pathways and the Role of CYP2C8

While initial product information suggested involvement from CYP3A4 and CYP2C9, subsequent in vivo studies have definitively established that CYP2C8 is the dominant enzyme responsible for the biotransformation of montelukast, accounting for approximately 80% of its metabolism.[3][4] CYP3A4 plays only a minor role in the formation of secondary metabolites.[3][4] This high reliance on a single metabolic pathway makes montelukast particularly susceptible to modifications that can slow down this specific enzymatic process. Furthermore, montelukast itself is a potent competitive inhibitor of CYP2C8, a factor that has implications for potential drug-drug interactions.[15][16]

Section 4: Hypothesized Mechanism of Action of Deuterated Montelukast

The mechanism of deuterated montelukast is a tale of two distinct effects: unaltered pharmacodynamics and significantly modulated pharmacokinetics.

Unaltered Pharmacodynamics

Deuterium substitution is a subtle structural modification that does not alter the overall molecular conformation or the electronic properties required for receptor binding.[] Therefore, deuterated montelukast is expected to bind to the CysLT1 receptor with the same affinity and selectivity as its non-deuterated parent compound. Its fundamental ability to block the effects of leukotrienes in the airways remains unchanged.

Altered Pharmacokinetics

The core innovation of deuterated montelukast lies in its altered pharmacokinetic profile, driven by the KIE. By strategically placing deuterium atoms at the positions on the montelukast molecule that are most susceptible to CYP2C8-mediated oxidation, the rate of metabolic clearance is significantly reduced.

This leads to several predictable outcomes:

  • Increased Half-Life (t½): With a slower rate of elimination, the drug remains in the systemic circulation for a longer period.[14]

  • Increased Systemic Exposure (AUC): The total amount of drug the body is exposed to over time, as measured by the area under the concentration-time curve, is increased.[14]

  • Reduced Peak-to-Trough Fluctuations: Slower metabolism can lead to more stable plasma concentrations, avoiding high peaks (Cmax) that might be associated with side effects and low troughs that could reduce efficacy.

cluster_0 Standard Montelukast cluster_1 Deuterated Montelukast M_H Montelukast (Oral Dose) Metab_H Metabolites (M4, M5, M6) M_H->Metab_H Fast Metabolism (CYP2C8) M_D Deuterated Montelukast (Oral Dose) Metab_D Metabolites M_D->Metab_D Slow Metabolism (CYP2C8) caption The dashed red arrow signifies a slower reaction rate due to the Kinetic Isotope Effect.

Figure 3: Comparative metabolism of montelukast variants.
Pharmacokinetic ParameterStandard Montelukast (Hypothetical)Deuterated Montelukast (Projected Outcome)Rationale
Half-life (t½) ~2.7 - 5.5 hours[7]Increased Slower CYP2C8-mediated clearance.[14]
Area Under Curve (AUC) NormalIncreased Reduced first-pass and systemic metabolism.[14]
Peak Concentration (Cmax) VariablePotentially Lower / Delayed Slower rate of absorption and metabolism can blunt the peak.
Metabolic Clearance Rate HighReduced Direct consequence of the Kinetic Isotope Effect.[8]
Table 1: Projected Comparison of Pharmacokinetic Parameters.

Section 5: Therapeutic and Drug Development Implications

The modified pharmacokinetic profile of deuterated montelukast offers several potential clinical advantages:

  • Improved Dosing Regimens: An extended half-life could permit less frequent dosing (e.g., once every other day) or a lower daily dose, which can significantly improve patient adherence.

  • Enhanced Safety Profile: By reducing Cmax and creating more stable plasma levels, the risk of concentration-dependent adverse effects could be minimized. This is particularly relevant given the neuropsychiatric side effects associated with montelukast.[17]

  • Consistent Efficacy: Maintaining plasma concentrations above the therapeutic threshold for a longer duration could lead to more consistent and robust control of asthma or rhinitis symptoms.

  • Drug-Drug Interaction Profile: As montelukast is a CYP2C8 inhibitor, its prolonged presence in the body could extend this inhibitory effect.[15] This requires careful consideration during development, as it could increase the exposure of other drugs that are substrates of CYP2C8.

Section 6: Methodologies for Evaluating Deuterated Montelukast

Validating the hypothesized mechanism requires a structured, multi-step experimental approach. The following protocols outline the core in vitro assays necessary for early-stage evaluation.

Start Synthesize Deuterated Montelukast Analogue Step1 Protocol 1: In Vitro Metabolic Stability Assay Start->Step1 Decision1 Is t½ significantly longer than parent? Step1->Decision1 Step2 Protocol 2: CYP450 Reaction Phenotyping Decision2 Is metabolism still CYP2C8-dominant? Step2->Decision2 Step3 In Vivo PK Study (Animal Model) End Clinical Candidate Selection Step3->End Decision1->Step2 Yes Decision1->End No (Re-design) Decision2->Step3 Yes Decision2->End No (Unexpected Metabolic Shift)

Figure 4: Preclinical workflow for evaluating deuterated montelukast.
Protocol 1: In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of montelukast and its deuterated analogue in a system containing active CYP enzymes.

Methodology:

  • Preparation: Prepare human liver microsomes (HLM) as the source of CYP enzymes. Prepare stock solutions of montelukast and deuterated montelukast in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In separate wells of a 96-well plate, combine phosphate buffer (pH 7.4), HLM (e.g., 0.5 mg/mL protein concentration), and the test compound (montelukast or deuterated montelukast) at a final concentration of 1 µM.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½). A significantly longer t½ for the deuterated analogue confirms the KIE.

Protocol 2: CYP450 Reaction Phenotyping

Objective: To confirm that CYP2C8 remains the primary enzyme responsible for the metabolism of the deuterated analogue.

Methodology:

  • System Setup: Set up parallel incubations as described in Protocol 1.

  • Selective Inhibition: To separate sets of wells, add a potent and selective chemical inhibitor for each major CYP enzyme (e.g., gemfibrozil for CYP2C8, ketoconazole for CYP3A4, etc.) prior to adding the deuterated montelukast.

  • Incubation: Incubate all samples for a fixed period (e.g., 30 minutes) where approximately 20-30% of the substrate is consumed in the uninhibited control.

  • Analysis: Stop the reactions and analyze the samples via LC-MS/MS for the remaining parent compound.

  • Data Interpretation: Calculate the percentage of metabolism inhibited by each specific CYP inhibitor. If gemfibrozil causes a dramatic reduction in the metabolism of deuterated montelukast while other inhibitors have a minimal effect, it confirms that CYP2C8 is still the dominant metabolic pathway.

Section 7: Conclusion

Deuterated montelukast represents a sophisticated and targeted application of metabolic engineering in drug development. Its mechanism of action is not a reinvention of its pharmacodynamic function but a refinement of its pharmacokinetic behavior. By leveraging the kinetic isotope effect to specifically slow the rate-limiting step of its CYP2C8-mediated metabolism, deuterated montelukast is hypothesized to offer a superior pharmacokinetic profile. This can potentially translate into tangible clinical benefits, including more convenient dosing, improved safety, and enhanced patient adherence. The scientific rationale is robust, grounded in the well-understood principles of KIE and the specific metabolic pathways of montelukast. The experimental protocols outlined provide a clear roadmap for the preclinical validation required to advance such a promising therapeutic candidate from the bench to the clinic.

Section 8: References

  • Vertex AI Search. All That You Need To Know About Montelukast Mechanism Of Action For Treating Asthma. Available from:

  • Wikipedia. Montelukast. Available from: [Link]

  • Kivisto, K. T., et al. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast. British Journal of Clinical Pharmacology. Available from: [Link]

  • Practical Pharmacology. Pharmacology of Montelukast (Singulair) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available from: [Link]

  • Singh, R. K., & Tandon, R. Montelukast. StatPearls. Available from: [Link]

  • Drugs.com. What is the mechanism of action of montelukast?. Available from: [Link]

  • Guengerich, F. P. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Available from: [Link]

  • Stamper, B. D., et al. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Available from: [Link]

  • Walsky, R. L., et al. Selective inhibition of human cytochrome P4502C8 by montelukast. Drug Metabolism and Disposition. Available from: [Link]

  • Kivistö, K. T., et al. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast. British Journal of Clinical Pharmacology. Available from: [Link]

  • Guengerich, F. P. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Available from: [Link]

  • Wikipedia. Deuterated drug. Available from: [Link]

  • Mutlib, A. E. Deuterated drugs. Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]

  • PharmGKB. montelukast. Available from: [Link]

  • ResearchGate. (PDF) Selective inhibition of human cytochrome P4502C8 by montelukast. Available from: [Link]

  • PubChem. Montelukast. Available from: [Link]

Sources

Montelukast-d6: Technical Specifications & Bioanalytical Application Guide

[1]

Executive Summary

Montelukast-d6 (Sodium Salt) is the stable isotope-labeled analog of the cysteinyl leukotriene receptor antagonist Montelukast.[1][2] It serves as the critical Internal Standard (IS) for the quantification of Montelukast in biological matrices (plasma, urine) via LC-MS/MS.[1] Its utility stems from its identical chromatographic behavior and ionization efficiency to the analyte, while providing mass-resolved differentiation (+6 Da) to correct for matrix effects, recovery losses, and ionization suppression.[1]

Critical Advisory: Montelukast-d6 exhibits significant photosensitivity, undergoing rapid cis-trans isomerization upon exposure to UV/visible light.[1] Strict light-protection protocols are mandatory to maintain standard integrity.[1]

Chemical Identity & Structural Analysis[1][3]

Montelukast-d6 is deuterated at the dimethyl moiety of the tertiary alcohol, ensuring the label is in a metabolically stable position that does not undergo back-exchange in aqueous media.

Physicochemical Properties Table[1][4]
PropertySpecification
Chemical Name Sodium 1-(((1(R)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl-d6)phenyl)propyl)thio)methyl)cyclopropaneacetate
CAS Number 2673270-26-1 (Sodium Salt); 1093746-29-2 (Free Acid)
Molecular Formula C₃₅H₂₉ClD₆NO₃S[1][3][4][5][6][7][8][9][10][11][12][13] • Na
Molecular Weight 614.23 g/mol (Sodium Salt)
Isotopic Purity ≥ 99% Deuterated forms (d1-d6); predominantly d6
Appearance White to pale yellow hygroscopic solid
Solubility Methanol (>20 mg/mL), DMSO (>20 mg/mL), Ethanol.[1] Sparingly soluble in water.[1]
pKa 2.8 and 5.7 (Acidic)
Melting Point >65°C (Decomposes)
Structural Visualization & Labeling Logic

The following diagram illustrates the chemical structure and the specific site of deuterium incorporation. The choice of the dimethyl carbinol tail for labeling avoids the quinoline ring, which is subject to metabolic oxidation, ensuring the IS tracks the parent drug through extraction without metabolic interference.

Montelukast_Structurecluster_0Chemical Structure ComponentsQuinolineQuinoline Ring(UV Chromophore)LinkerThioether Linker(Chiral Center R)Quinoline->LinkerStyryl GroupLabelSiteDimethyl Carbinol(DEUTERATED - d6)Linker->LabelSitePropyl ChainAcidTailCyclopropaneAcetic AcidLinker->AcidTailMethyl ThioNoteLabeling Logic:Deuterium placed onterminal methyls (C(CD3)2)to prevent H/D exchange.LabelSite->Note

Figure 1: Structural breakdown of Montelukast-d6 highlighting the stable deuterium labeling site.

Solubility & Stability Profiles

Solubility Protocol

Montelukast-d6 is a sodium salt, making it amphiphilic but lipophilic enough to require organic co-solvents for high-concentration stocks.[1]

  • Primary Solvent: Methanol (MeOH) is the gold standard for stock preparation.[1]

  • Secondary Options: DMSO or Ethanol.

  • Aqueous Buffers: Avoid dissolving directly in water. Predissolve in MeOH, then dilute. Precipitates may form below pH 3.0 due to free acid conversion.

Stability & Handling (The "Self-Validating" Protocol)

The primary failure mode in Montelukast analysis is light-induced isomerization to the cis-analog, which separates chromatographically and reduces the apparent peak area of the trans-isomer.

Protocol for Integrity:

  • Amber Glassware: ALL solutions (stock and working) must be prepared and stored in amber glass vials.

  • Red Light Environment: If possible, perform weighing and extraction under monochromatic red light or low-UV LED lighting.

  • Temperature: Store solid at -20°C. Solutions are stable at -20°C for 3 months.

  • Validation Step: Periodically inject a "System Suitability" sample. If a peak appears at RRT ~0.9 (relative to Montelukast), photodegradation has occurred.[1]

Bioanalytical Application: LC-MS/MS Methodology

Mass Spectrometry Transitions

Montelukast-d6 is detected in Positive ESI mode.[1] The most abundant transition involves the loss of water from the tertiary alcohol.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
Montelukast 586.2 [M+H]⁺568.225Loss of H₂O
Montelukast-d6 592.3 [M+H]⁺574.325Loss of H₂O (Retains d6)
Secondary586.2422.235Quinoline fragment
Chromatographic Considerations
  • Column: C18 or C8 (e.g., Waters XBridge or Phenomenex Kinetex).[1]

  • Mobile Phase: Acetonitrile / 10mM Ammonium Formate (pH 3.5 - 4.0).[1] Acidic pH suppresses ionization of the carboxylic acid, improving retention on RP columns.

  • Isomer Separation: The method must resolve the cis-isomer impurity from the active trans-Montelukast. The d6-IS will co-elute with the trans-isomer.

Analytical Workflow Diagram

LCMS_Workflowcluster_prepSample Preparation (Light Protected)cluster_analysisLC-MS/MS AnalysisPlasmaPlasma Sample(50-100 µL)PPTProtein Precipitation(Acetonitrile)Plasma->PPTIS_SpikeSpike Montelukast-d6(Internal Standard)IS_Spike->PPTCentrifugeCentrifugation(10,000g, 10 min)PPT->CentrifugeLCHPLC Separation(C18, Isocratic)Centrifuge->LCSupernatantMSMS/MS Detection(ESI+, MRM)LC->MSCo-elutionDataQuantification(Area Ratio: Analyte/IS)MS->Data

Figure 2: Optimized bioanalytical workflow for Montelukast quantification using d6-IS.

Experimental Protocols

Preparation of Stock Solution (1.0 mg/mL)
  • Weighing: Accurately weigh 1.0 mg of Montelukast-d6 Sodium Salt into a 2 mL amber volumetric flask.

  • Dissolution: Add 0.5 mL of HPLC-grade Methanol. Sonicate for 30 seconds to ensure complete dissolution.

  • Dilution: Make up to volume with Methanol.

  • Storage: Transfer to amber cryo-vials. Store at -20°C.

  • Verification: Dilute an aliquot to 1 µg/mL and scan from 200-400 nm. Maxima should be observed at ~285 nm and ~345 nm.[1]

Quality Control Check

Before running a batch, perform a "Blank + IS" injection.

  • Acceptance Criteria: No interference peak at the retention time of native Montelukast (m/z 586.2) > 5% of the LLOQ response. This confirms the isotopic purity of the d6 standard (i.e., no d0 contribution).

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 45039959, Montelukast-d6 Sodium Salt. Retrieved from [Link]

  • Alsarra, I. A., et al. (2005).[1] Stability-indicating high-performance liquid chromatographic determination of montelukast sodium in bulk drug and pharmaceutical dosage forms. Journal of Chromatographic Science. (Contextual grounding for stability/degradation).[1][14][15]

  • ResearchGate. (2015).[1] LC-MS/MS method development and validation of Montelukast in human plasma. Retrieved from [Link]

The Silent Navigator: Montelukast-d6 in CysLT1 Receptor Antagonism Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of respiratory drug development, Montelukast-d6 serves not as the therapeutic agent, but as the critical analytical benchmark. While Montelukast (the parent drug) functions as a potent cysteinyl leukotriene receptor 1 (CysLT1) antagonist, its deuterated analog (Montelukast-d6) is the "Silent Navigator"—an Internal Standard (IS) essential for the precise quantification of the drug in biological matrices.

This guide details the technical application of Montelukast-d6 in pharmacokinetic (PK) and toxicokinetic (TK) studies. It bridges the gap between the molecular mechanism of leukotriene blockade and the mass spectrometric validation required to prove therapeutic exposure, aligned with FDA Bioanalytical Method Validation (2018) guidelines.

Part 1: The Mechanistic Foundation

To understand the analytical requirement, one must first understand the biological target. Montelukast targets the Cysteinyl Leukotriene Pathway , a cascade responsible for the bronchoconstriction and inflammation seen in asthma and allergic rhinitis.[1]

The CysLT1 Blockade

Leukotrienes (LTC4, LTD4, LTE4) are lipid mediators derived from Arachidonic Acid.[2][3][4] They bind to CysLT1 receptors on bronchial smooth muscle, causing constriction.[2][3] Montelukast binds to CysLT1 with high affinity but zero intrinsic activity, effectively locking the receptor against endogenous leukotrienes.

Pathway Visualization

The following diagram illustrates the inflammatory cascade and the specific blockade point of Montelukast, establishing the biological context for the study.

G AA Arachidonic Acid LTA4 Leukotriene A4 (Unstable) AA->LTA4 Enzymatic Conversion LOX 5-Lipoxygenase LOX->LTA4 LTC4 Leukotriene C4 LTA4->LTC4 LTD4 Leukotriene D4 (Potent Agonist) LTC4->LTD4 Extracellular Metabolism CysLT1 CysLT1 Receptor (Bronchial Smooth Muscle) LTD4->CysLT1 Binding Response Bronchoconstriction & Inflammation CysLT1->Response Activation Montelukast Montelukast (Antagonist) Montelukast->CysLT1 Competitive Inhibition

Figure 1: The Cysteinyl Leukotriene signaling pathway showing the competitive antagonism of Montelukast at the CysLT1 receptor.

Part 2: The Role of Montelukast-d6 (The Analytical Core)

In "Leukotriene Receptor Studies," researchers must correlate the biological effect (shown above) with the drug concentration in the blood. This is where Montelukast-d6 is indispensable.

Why Deuterium?

Montelukast-d6 incorporates six deuterium atoms (


) into the molecule. This modification creates a mass shift of +6 Da relative to the parent drug (

).
  • Co-Elution: Because deuterium has minimal effect on lipophilicity, Montelukast-d6 co-elutes with Montelukast during Liquid Chromatography (LC).

  • Matrix Correction: Since they elute together, they experience the exact same matrix effects (ion suppression or enhancement) at the electrospray source.

  • Mass Discrimination: The Mass Spectrometer (MS) distinguishes them easily by their mass-to-charge (

    
    ) ratio.
    

Key Insight: Using a structural analog (like Ketoconazole) as an IS is inferior because it elutes at a different time and may not compensate for transient ion suppression caused by phospholipids in the plasma sample.

Part 3: Technical Protocol (LC-MS/MS)

This protocol outlines a validated method for quantifying Montelukast in human plasma using Montelukast-d6 as the Internal Standard.[5][6]

Reagents & Materials
  • Analyte: Montelukast Sodium.[6][7][8]

  • Internal Standard: Montelukast-d6 (sodium salt).[6]

  • Matrix: Human Plasma (K2EDTA).[5]

  • Solvents: Acetonitrile (LC-MS grade), Ammonium Formate, Formic Acid.

Sample Preparation: Protein Precipitation (PPT)

PPT is preferred over Solid Phase Extraction (SPE) for Montelukast due to high recovery and throughput efficiency.

  • Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate.

  • IS Spiking: Add 20 µL of Montelukast-d6 working solution (e.g., 500 ng/mL in methanol).

  • Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Agitation: Vortex for 5 minutes at high speed.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant into the LC-MS/MS.

LC-MS/MS Conditions

The following parameters ensure separation of the analyte from interferences while maintaining sensitivity.

ParameterSetting / ValueRationale
Column C18 (e.g., Accucore C8 or YMC-Pack Pro C18)Retains hydrophobic Montelukast; separates from polar matrix.
Mobile Phase A 10mM Ammonium Formate (pH 4.[6]0)Acidic pH ensures protonation (

) for ESI+.
Mobile Phase B Acetonitrile (100%)Strong organic solvent for elution.
Flow Rate 0.5 - 0.8 mL/minHigh flow supports rapid throughput.
Ionization ESI Positive ModeMontelukast ionizes readily as

.
MRM Transitions (Quantification)

Multiple Reaction Monitoring (MRM) transitions are specific to the fragmentation patterns of the parent and deuterated isotope.

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Montelukast 586.2 (

)
422.2 (Fragment)~23
Montelukast-d6 592.2 (

)
428.2 (Fragment)~23

Note: The transition 586.2


 568.2 (water loss) is also observed but the 422.2 fragment is often more specific for quantitation.
Analytical Workflow Visualization

Workflow Sample Plasma Sample (Unknown Conc.) PPT Protein Precipitation (Acetonitrile) Sample->PPT IS Spike Montelukast-d6 (Fixed Conc.) IS->PPT Centrifuge Centrifugation (Remove Proteins) PPT->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Ratio Calculation (Area Analyte / Area IS) MS->Data

Figure 2: Step-by-step bioanalytical workflow for Montelukast quantification.

Part 4: Validation & Scientific Integrity (FDA Alignment)

To ensure the data derived from these studies is regulatory-grade (E-E-A-T), the method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) .

Self-Validating Systems
  • Linearity: The calibration curve (ratio of Montelukast area to Montelukast-d6 area) must be linear (

    
    ) over the therapeutic range (e.g., 1–1000 ng/mL).
    
  • IS Interference: Analyze a "Blank" (plasma only) and a "Zero" (plasma + IS). There must be no interference at the retention time of Montelukast in the Blank, and no interference at the IS channel in the Blank.

  • Matrix Effect (ME):

    
    
    Crucially, the IS Normalized Matrix Factor should be close to 1.0, proving that d6 corrects for any suppression.
    
Stability

Montelukast is light-sensitive (photo-degradation).

  • Protocol: All extraction steps should be performed under monochromatic (yellow) light.

  • Verification: Stability QCs (Low and High) must be stressed (freeze-thaw, benchtop) and compared against freshly prepared standards.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. U.S. Food and Drug Administration.[9][10][11] [Link]

  • Alsarra, I. et al. (2015). LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. ResearchGate. [Link]

  • PubChem. (2025). Montelukast - Mechanism of Action.[1][2][4][12] National Library of Medicine. [Link]

Sources

Technical Deep Dive: Montelukast-d6 as a Bioanalytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

Core Physicochemical Profile

Montelukast-d6 is the stable isotope-labeled analog of Montelukast, a potent cysteinyl leukotriene receptor antagonist. In bioanalytical workflows, it serves as the critical Internal Standard (IS) for the quantification of Montelukast in biological matrices (plasma, urine) via LC-MS/MS.

The values below differentiate between the Free Acid and the Sodium Salt forms. The Sodium Salt is the most common pharmaceutical reference standard form.

Physicochemical Data Table
ParameterMontelukast-d6 (Sodium Salt)Montelukast-d6 (Free Acid)
Molecular Formula C₃₅H₂₉D₆ClNNaO₃S C₃₅H₃₀D₆ClNO₃S
Molecular Weight 614.23 g/mol 592.24 g/mol
CAS Number 2673270-26-11044723-48-9 (Generic/Acid)
Isotopic Purity ≥ 99% Deuterated forms (d1-d6)≥ 99% Deuterated forms
Solubility Soluble in Water, Methanol, DMSOSoluble in Methanol, DMSO; Low in Water
Appearance White to Off-White SolidWhite to Off-White Solid

Technical Rationale: Why Montelukast-d6? (The "Senior Scientist" Insight)

In high-sensitivity LC-MS/MS assays, the choice of Internal Standard is not merely about chemical similarity; it is about isotopic interference management .

The Chlorine/Sulfur Problem

Native Montelukast (


) contains both Chlorine (

/

) and Sulfur (

/

).[1]
  • Chlorine-37 has a natural abundance of ~24.2%.[2]

  • Sulfur-34 has a natural abundance of ~4.2%.[3]

This creates a wide isotopic envelope. The M+2 peak (due to ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


 or 

) is significant. If one were to use a Montelukast-d3 standard, the M+3 peak of the native drug (derived from the combination of

isotopes and the Cl/S envelope) could partially overlap with the quantitation channel of the IS, leading to "cross-talk" and non-linear calibration curves at high concentrations.

The Solution: Montelukast-d6 introduces a mass shift of +6 Da. This shifts the IS mass window well beyond the significant isotopic envelope of the native analyte, ensuring spectral purity and preventing the native drug concentration from biasing the IS response.

Mechanistic Context: The Leukotriene Pathway

Understanding the biological target is essential for pharmacodynamic modeling. Montelukast functions by antagonizing the CysLT1 receptor, blocking the inflammatory cascade triggered by Arachidonic Acid metabolism.[4][5]

LeukotrienePathway AA Arachidonic Acid LTA4 Leukotriene A4 (Unstable) AA->LTA4 Oxidation LOX 5-Lipoxygenase (Enzyme) LOX->AA LTC4 Leukotriene C4 LTA4->LTC4 Glutathione S-transferase LTD4 Leukotriene D4 (Potent Agonist) LTC4->LTD4 gamma-glutamyl transpeptidase CysLT1 CysLT1 Receptor (Airway Smooth Muscle) LTD4->CysLT1 Binds/Activates Response Bronchoconstriction Mucus Secretion CysLT1->Response Triggers Montelukast Montelukast (Inhibitor) Montelukast->CysLT1 Blocks (Antagonist)

Figure 1: The Cysteinyl Leukotriene signaling cascade. Montelukast selectively antagonizes the CysLT1 receptor, preventing LTD4-mediated bronchoconstriction.[5]

Bioanalytical Protocol (LC-MS/MS)

This protocol is designed for the quantification of Montelukast in human plasma using Montelukast-d6 as the Internal Standard.[6][7]

A. Sample Preparation (Protein Precipitation)

Rationale: LLE (Liquid-Liquid Extraction) is possible, but PPT (Protein Precipitation) is faster and sufficient due to the high sensitivity of modern triple quads.

  • Thaw plasma samples at room temperature and vortex.

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Montelukast-d6 working solution (500 ng/mL in 50% Methanol). Vortex for 10 seconds.

  • Precipitation: Add 150 µL of Acetonitrile (cold).

  • Agitation: Vortex vigorously for 1 min to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 rpm (approx. 9,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an HPLC vial with insert.

B. LC-MS/MS Parameters[2][3][7][9][10][11][12]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 50mm x 2.1mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (improves ionization efficiency).

  • Mobile Phase B: Acetonitrile.[7]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 40% B

    • 0.5-3.0 min: Ramp to 90% B

    • 3.0-4.0 min: Hold 90% B

    • 4.1 min: Re-equilibrate to 40% B.

C. Mass Spectrometry (MRM Transitions)

Operate in ESI Positive Mode . The primary transition relies on the loss of water from the tertiary alcohol, which is a highly favorable and stable fragmentation pathway.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Type
Montelukast 586.2

568.2

20Quantifier
Montelukast-d6 592.2

574.2

20IS Quantifier

Note: A secondary fragment exists at m/z 422 (native) and 428 (d6), but the water loss transition (568/574) generally provides higher abundance and better signal-to-noise ratios for this specific molecule.

Experimental Workflow Visualization

BioanalyticalWorkflow Sample Plasma Sample (50 µL) IS_Add Add Montelukast-d6 (IS Spiking) Sample->IS_Add Precip Protein Precipitation (Acetonitrile) IS_Add->Precip Centrifuge Centrifugation (10k rpm, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI+ MRM) LC->MS Gradient Elution Data Quantification (Area Ratio Analyte/IS) MS->Data m/z 592.2 -> 574.2

Figure 2: Step-by-step bioanalytical workflow for Montelukast quantification using stable isotope dilution.

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 5281040, Montelukast. Retrieved February 10, 2026, from [Link]

  • Alsarra, I. A., et al. (2005). "High-performance liquid chromatographic method for the stability-indicating determination of montelukast in bulk drug and pharmaceutical dosage forms." Journal of Chromatographic Science, 43(10), 520-526.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved February 10, 2026, from [Link]

Sources

Isotopic Purity of Montelukast-d6 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic purity is not merely a specification on a Certificate of Analysis (CoA); in the context of Montelukast-d6 sodium salt, it is the fundamental governor of bioanalytical sensitivity.

As a Senior Application Scientist, I have structured this guide to move beyond basic definitions. We will dissect the causality between isotopic enrichment and LC-MS/MS performance, specifically addressing the "d0 contribution" phenomenon that threatens Lower Limits of Quantitation (LLOQ) in trace analysis.

A Technical Guide for Bioanalytical Reliability

Part 1: Executive Summary & Chemical Architecture

In regulated bioanalysis (GLP/GCP), the Internal Standard (IS) is the anchor of quantification. Montelukast-d6 is the preferred Stable Isotope Labeled (SIL) IS for Montelukast due to its co-elution properties and ionization similarity. However, the synthesis of Montelukast-d6 involves deuteration of the gem-dimethyl moiety, a process that rarely yields 100% efficiency.

The presence of incompletely labeled isotopologues (d0, d1, d2, etc.) creates a direct interference in the analyte channel. This guide details how to characterize, calculate, and mitigate these interferences to ensure assay robustness.

Chemical Identity
  • Compound: Montelukast-d6 Sodium Salt[1][2][3][4][5][6]

  • Chemical Formula: C₃₅H₂₉D₆ClNNaO₃S[2][4][5][6]

  • Molecular Weight: ~614.2 g/mol (Sodium salt)[1][2][4][6]

  • Labeling Position: The six deuterium atoms typically replace the hydrogens on the two methyl groups of the tertiary alcohol side chain (2-[1-hydroxy-1-methylethyl]phenyl).

  • Rationale: Labeling at the gem-dimethyl position is strategically chosen for metabolic stability (avoiding primary metabolic soft spots) and synthetic accessibility.

Part 2: The Criticality of Isotopic Purity

The "d0 Contribution" Phenomenon

The most critical specification for an IS is not just its "purity" (e.g., >98%), but specifically the absence of the d0 isotopologue .

In an LC-MS/MS Triple Quadrupole assay, we monitor specific transitions (MRM).

  • Analyte (Montelukast): Precursor

    
     Product 
    
    
    
  • IS (Montelukast-d6): Precursor

    
     Product 
    
    
    

If the Montelukast-d6 standard contains even 0.5% of unlabeled Montelukast (d0), this "impurity" will be detected in the Analyte Channel . This creates a false signal in blank samples, artificially elevating the background and limiting the LLOQ.

Visualization: The Interference Mechanism

The following diagram illustrates how isotopic impurity (d0 in the IS) bridges the gap between the IS channel and the Analyte channel, causing "Crosstalk."

IsotopicInterference cluster_Isotopes Isotopic Distribution IS_Vial Montelukast-d6 Reagent Source d6 d6 Molecules (Desired IS) IS_Vial->d6 d0 d0 Impurity (Unlabeled) IS_Vial->d0 <1% Contamination MS_Source LC-MS/MS Ion Source d6->MS_Source d0->MS_Source Channel_IS IS Channel (m/z 592 -> 574) MS_Source->Channel_IS Major Ion Channel_Analyte Analyte Channel (m/z 586 -> 568) MS_Source->Channel_Analyte Interference Signal Result_OK Correct Normalization Channel_IS->Result_OK Result_Error False Positive / High Blank (LLOQ Failure) Channel_Analyte->Result_Error Elevates Baseline

Figure 1: Mechanism of Isotopic Interference (Crosstalk) in LC-MS/MS Bioanalysis.

Part 3: Analytical Characterization Protocols

To ensure the integrity of your bioanalytical method, you cannot rely solely on the vendor's CoA. You must validate the isotopic purity in-house.

Protocol: HRMS Isotopic Distribution Analysis

Objective: Determine the precise Atom % Enrichment and the percentage of d0.

Methodology:

  • Instrument: High-Resolution Mass Spectrometry (HRMS) - Orbitrap or Q-TOF.

  • Infusion: Direct infusion of Montelukast-d6 (1 µg/mL in 50:50 MeOH:Water).

  • Acquisition: Full Scan MS (Positive Mode), resolution > 60,000.

  • Data Processing: Extract the intensity (

    
    ) of the molecular ion cluster.
    

Calculation Table:

Isotopologuem/z (approx)Intensity (

)
Calculation for % Composition
d0 (Unlabeled) 586.2


d1 - d5 587 - 591

Intermediate impurities
d6 (Target) 592.2


Acceptance Criteria:

  • d0 Contribution: Must be

    
     (ideal) or 
    
    
    
    of the LLOQ response when the IS is added at the working concentration.
  • d6 Enrichment: Typically ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    .
    
Protocol: The "Zero Sample" Validation

This is the ultimate "Go/No-Go" test for any new lot of Montelukast-d6.

  • Preparation:

    • Blank: Extracted blank matrix (plasma) with no IS.

    • Zero Standard: Extracted blank matrix + IS (at working concentration).

    • LLOQ Sample: Extracted matrix + Analyte (at LLOQ) + IS.

  • Analysis: Inject in the order: Blank

    
     Zero 
    
    
    
    LLOQ.
  • Assessment:

    • Measure the area of the Analyte peak in the Zero Standard .

    • Compare this area to the Analyte peak area in the LLOQ Sample .

Self-Validating Logic:



  • Rule: If Interference

    
    , the IS purity is insufficient for this specific LLOQ. You must either:
    
    • Increase the LLOQ concentration.

    • Decrease the IS concentration (risking linearity issues).

    • Source a higher purity IS lot.

Part 4: Handling & Stability (The Photochemical Factor)

Montelukast is notoriously photosensitive. It undergoes light-induced isomerization from the active E-isomer (trans) to the Z-isomer (cis).

Why this matters for the IS: If your Montelukast-d6 degrades to the cis-isomer, and your LC method separates the cis/trans forms, your IS peak area will decrease, potentially affecting the Internal Standard response consistency. If you sum the peaks, the impact is mitigated, but peak shape distortion can occur.

Photochemical Degradation Pathway

PhotoDegradation cluster_Handling Handling Protocol Trans Montelukast-d6 (Trans-Isomer) (Active Form) Light UV/Visible Light Exposure (hv) Trans->Light Cis Montelukast-d6 (Cis-Isomer) (Impurity/Degradant) Light->Cis Rapid Isomerization Sulfoxide Sulfoxide Impurity (Oxidative) Light->Sulfoxide Slower Oxidation Action Use Amber Glassware Low-Light Lab Environment

Figure 2: Light-induced degradation pathway of Montelukast-d6.

Handling Protocol:

  • Amber Glass: All stock solutions must be prepared and stored in amber glass vials.

  • Lighting: Perform extraction under yellow monochromatic light (sodium vapor lamps) if possible, or minimize exposure to fluorescent lab lights.

  • Temperature: Store neat standard at -20°C.

Part 5: References

  • Cayman Chemical. (n.d.). Montelukast-d6 (sodium salt) Product Information. Retrieved from

  • Smith, G. A., Rawls, C. M., & Kunka, R. L. (2004).[7] An automated method for the determination of montelukast in human plasma using dual-column HPLC analysis. Pharmaceutical Research. Retrieved from

  • Alsarra, I. A. (2004).[8] Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of King Saud University - Science.

  • WuXi AppTec. (2023). Internal Standards in LC-MS Bioanalysis: Which, When, and How. Retrieved from

  • Zhang, Y., et al. (2020). Rapid characterization of isotopic purity of deuterium-labeled organic compounds. Rapid Communications in Mass Spectrometry. Retrieved from

Sources

Montelukast-d6 in Drug Metabolism & Pharmacokinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Montelukast-d6, focusing on its critical role as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Montelukast.

Executive Summary

In the high-stakes environment of drug development, data integrity is paramount. Montelukast, a potent leukotriene receptor antagonist and a recognized CYP2C8 probe substrate, presents specific bioanalytical challenges due to its high lipophilicity, extensive plasma protein binding (>99%), and susceptibility to matrix effects.

Montelukast-d6 (M-d6) serves as the definitive Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[1][2] By incorporating six deuterium atoms, M-d6 introduces a +6 Da mass shift that eliminates isotopic crosstalk while retaining the chromatographic and ionization behavior of the parent analyte. This guide provides a validated framework for integrating M-d6 into DMPK workflows to ensure regulatory-grade accuracy.

Technical Core: The Mechanism of Stability

The Deuterium Advantage

The utility of Montelukast-d6 relies on Isotope Dilution Mass Spectrometry (IDMS) . Unlike structural analogs (e.g., ketoconazole or other chemically similar compounds), M-d6 is a "chemical mirror" of the analyte.

  • Chromatographic Co-elution: M-d6 elutes at virtually the same retention time as Montelukast. This ensures that any ion suppression or enhancement caused by the biological matrix (phospholipids, salts) at that specific time point affects both the analyte and the IS equally. The ratio of their signals remains constant, effectively canceling out the matrix effect.[3]

  • Mass Resolution: The specific labeling of the dimethyl moiety (–C(CD₃)₂OH) provides a mass shift of +6 Da.

    • Montelukast [M+H]+: ~586.2 m/z[1][3][4]

    • Montelukast-d6 [M+H]+: ~592.3 m/z[1][3][4]

    • Why +6 Da matters: Natural carbon-13 isotopes create a "M+1, M+2..." envelope. A shift of only +1 or +2 Da would result in the parent's isotopic tail interfering with the IS channel. A +6 Da shift provides a "clean" spectral window, ensuring zero crosstalk.

Structural Integrity

The deuterium labels are located on the tert-butyl-like dimethyl group. This position is chemically stable and resistant to hydrogen-deuterium exchange (HDX) in aqueous mobile phases, preventing signal loss during the analytical run.

Experimental Protocol: LC-MS/MS Bioanalysis

The following protocol is designed for the quantification of Montelukast in human plasma using M-d6. It prioritizes robustness for high-throughput PK studies.

Reagents & Preparation
  • Analyte: Montelukast Sodium.[3][5][6][7][8][9][10]

  • Internal Standard: Montelukast-d6 (purity >98% isotopic enrichment).

  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

  • Stock Solution: Dissolve M-d6 in Methanol to 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute stock in 50% Acetonitrile to ~500 ng/mL (target signal: 10^5 – 10^6 cps).

Sample Preparation (Protein Precipitation)

Rationale: While Solid Phase Extraction (SPE) offers cleaner extracts, Protein Precipitation (PPT) is faster and, when corrected by M-d6, yields sufficient sensitivity for clinical concentrations.

  • Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Montelukast-d6 Working Solution. Vortex gently (5 sec).

  • Precipitate: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitate: Vortex vigorously for 2 min to ensure complete protein denaturation.

  • Centrifuge: Spin at 10,000 x g for 10 min at 4°C.

  • Transfer: Transfer 200 µL of the supernatant to an autosampler vial.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex 4500 or Waters Xevo TQ-S).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 40% B

    • 0.5 - 2.5 min: Ramp to 95% B

    • 2.5 - 3.5 min: Hold 95% B

    • 3.5 - 3.6 min: Return to 40% B

    • 3.6 - 5.0 min: Re-equilibrate

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Montelukast 586.2568.225100
Montelukast-d6 592.3574.225100

Note: The transition 586.2 → 568.2 corresponds to the loss of water (-18 Da), a dominant fragmentation pathway for this molecule.

Workflow Visualization

The following diagram illustrates the validated bioanalytical workflow, highlighting the critical integration point of the Internal Standard.

BioanalysisWorkflow cluster_correction IS Correction Mechanism Sample Patient Plasma Sample (Unknown Conc.) Mix Vortex Mixing (Equilibration) Sample->Mix IS_Add Add Montelukast-d6 IS (Fixed Conc. 500 ng/mL) IS_Add->Mix PPT Protein Precipitation (ACN + 0.1% FA) Mix->PPT Centrifuge Centrifugation (10,000g, 10 min) PPT->Centrifuge LC LC Separation (C18 Column, Gradient) Centrifuge->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification Ratio: Area(Analyte) / Area(IS) MS->Data Signal Processing

Figure 1: Critical path for Montelukast quantification. The co-elution in the LC step ensures M-d6 experiences the exact same matrix suppression as the analyte, normalizing the final data.

Applications in Drug Metabolism (DMPK)

CYP2C8 Probe Substrate Assays

Montelukast is a specific substrate for CYP2C8 (approx. 80% of metabolism) and a minor substrate for CYP3A4 .[11] In drug-drug interaction (DDI) studies, Montelukast is used as a probe to determine if a new drug candidate inhibits or induces CYP2C8.

  • Application: A "cocktail" of probe drugs is administered to subjects.[11][12]

  • Role of M-d6: It allows for the precise measurement of Montelukast clearance changes. If a co-administered drug inhibits CYP2C8 (e.g., Gemfibrozil), Montelukast plasma levels rise dramatically.[11][12] M-d6 ensures that this increase is real and not an artifact of assay variability.

Metabolic Pathway Mapping

While M-d6 is the IS, understanding the metabolic fate of the parent is crucial for interference checking.

MetabolicPathway Montelukast Montelukast (Parent) CYP2C8 CYP2C8 (Major Enzyme) Montelukast->CYP2C8 CYP3A4 CYP3A4 (Minor Enzyme) Montelukast->CYP3A4 M6 Metabolite M6 (Hydroxylation) CYP2C8->M6 Major Path M4 Metabolite M4 (Sulfoxidation) CYP3A4->M4 Minor Path

Figure 2: Primary metabolic pathways. M-d6 is used to quantify the Parent node. Note: M-d6 should not be used to quantify M6 or M4 unless response factors are identical, which is rarely the case.

Troubleshooting & Optimization

Deuterium Isotope Effect on Retention

Although M-d6 is chemically similar, the C-D bond is slightly shorter and less polarizable than the C-H bond.

  • Observation: M-d6 may elute slightly earlier (0.02 – 0.05 min) than native Montelukast on high-efficiency C18 columns.

  • Solution: Ensure your integration windows are wide enough to capture both peaks, or align them by adjusting the gradient slope. Do not treat a slight retention time shift as a mismatch; it is a known physical property of deuterated compounds.

Cross-Talk Verification

Before validating the method, run a "Blank + IS" sample and a "ULOQ (Upper Limit of Quantification) + No IS" sample.

  • Blank + IS: Should show zero signal in the Montelukast transition (586.2). If signal exists, the IS contains unlabeled impurities.

  • ULOQ + No IS: Should show zero signal in the M-d6 transition (592.3). If signal exists, the mass resolution is insufficient, or the concentration is too high, causing isotopic envelope overlap.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3] [Link]

  • Karonen, T., et al. (2012).[13][14] CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast. British Journal of Clinical Pharmacology, 73(2), 253-260. [Link]

  • Challa, B. R., et al. (2010). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Scientia Pharmaceutica, 78(3), 411–422. [Link]

  • PubChem. (2025).[10] Montelukast-d6 Sodium Salt.[5][6][7][9][10][15] National Library of Medicine. [Link]

  • Vandenheuvel, W. J. A. (2004). Structural characterization of deuterated montelukast. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

Sources

Methodological & Application

Application Note: High-Throughput LC-MS/MS Bioanalysis of Montelukast in Human Plasma using Montelukast-d6

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of Montelukast in human plasma, utilizing Montelukast-d6 as the stable isotope-labeled internal standard (SIL-IS). While Montelukast is a widely prescribed leukotriene receptor antagonist, its bioanalysis is complicated by high protein binding (>99%), significant hydrophobicity, and acute photosensitivity (cis-trans isomerization). This guide prioritizes the mitigation of these specific liabilities through controlled sample handling and the use of a deuterated internal standard to correct for matrix effects and extraction variability.

Introduction & Scientific Rationale

The Analyte

Montelukast is a potent, selective cysteinyl leukotriene type-1 (CysLT1) receptor antagonist used for asthma and allergic rhinitis.[1] Chemically, it contains a quinoline moiety and a cyclopropane ring, contributing to its lipophilicity and specific UV absorption characteristics.

Why Montelukast-d6?

In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) are the primary source of error.

  • Co-elution: Montelukast-d6 is chemically identical to the analyte but mass-shifted by 6 Daltons. It co-elutes with Montelukast, experiencing the exact same ionization environment at the electrospray source.

  • Correction: Any suppression caused by phospholipids or plasma salts affects both the analyte and the IS equally. The ratio of Analyte/IS remains constant, ensuring accurate quantification.

  • d3 vs. d6: The d6 analog is preferred over d3 to prevent "cross-talk" from the natural isotopic distribution (M+2, M+3) of the native drug, which contains sulfur and chlorine atoms that broaden the isotopic envelope.

Physicochemical Properties & Critical Handling[2]

WARNING: Light Sensitivity Montelukast exists naturally as the R,E-isomer. Upon exposure to UV or ambient daylight, it rapidly isomerizes to the cis-isomer (Z-isomer), which has different pharmacological and chromatographic properties.

  • Protocol Requirement: All sample preparation must be performed under monochromatic yellow light (sodium lamp) or in low-light conditions.

  • Glassware: Use amber glass vials and tubes exclusively.

  • Stability: The cis-isomer is an impurity; failure to protect samples will lead to underestimation of the active drug.

Method Development Strategy

Mass Spectrometry (MS/MS) Conditions

Ionization: Electrospray Ionization (ESI) in Positive Mode. Scan Mode: Multiple Reaction Monitoring (MRM).[2][3][4]

ParameterMontelukast (Analyte)Montelukast-d6 (IS)Rationale
Precursor Ion (Q1) m/z 587.2 [M+H]+m/z 593.2 [M+H]+Protonated molecular ion.
Product Ion (Q3) m/z 423.2m/z 429.2Primary fragment (Quantifier).
Qualifier Ion m/z 569.2m/z 575.2Loss of H2O (Confirmation).
Dwell Time 100 ms100 msEnsures sufficient points across peak.
Collision Energy ~25-30 eV~25-30 eVOptimized for fragmentation.
Chromatography

A C18 column is essential for retaining this hydrophobic compound. An acidic mobile phase is required to protonate the secondary amine and carboxylic acid, improving peak shape and ionization efficiency.

  • Column: C18 (e.g., Agilent Zorbax SB-C18 or Waters XBridge), 50 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][5][6]

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Gradient:

    • 0.0 min: 60% B

    • 2.5 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 60% B (Re-equilibration)

Sample Preparation Protocol

Method Selection: Protein Precipitation (PPT).[5] Reasoning: Montelukast is >99% protein-bound.[4] Organic solvent precipitation effectively disrupts these bonds, releasing the drug. While Liquid-Liquid Extraction (LLE) is cleaner, PPT is faster and sufficiently sensitive for therapeutic drug monitoring (TDM) when using a d6-IS.

Reagents
  • Stock Solution: Montelukast-d6 (1 mg/mL in Methanol).

  • Working IS Solution: Dilute stock to 500 ng/mL in Acetonitrile.

  • Precipitating Agent: 100% Acetonitrile (cold).

Step-by-Step Workflow
  • Aliquot: Transfer 100 µL of patient plasma (K2-EDTA) into a 1.5 mL amber microcentrifuge tube.

  • IS Addition: Add 20 µL of Montelukast-d6 Working Solution. Vortex gently for 10 seconds.

  • Precipitation: Add 300 µL of cold Acetonitrile.

  • Extraction: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the clear supernatant to an amber autosampler vial containing 100 µL of Mobile Phase A (Water/Formic Acid). Note: Diluting the supernatant improves peak shape by matching the initial mobile phase strength.

  • Injection: Inject 5-10 µL into the LC-MS/MS.

Workflow Diagram

SamplePrep Plasma Plasma Sample (100 µL) IS_Add Add IS (Montelukast-d6) Plasma->IS_Add PPT Precipitation (+300 µL ACN) IS_Add->PPT Vortex Vortex (2 min) PPT->Vortex Spin Centrifuge (14,000g, 10 min) Vortex->Spin Dilute Dilute Supernatant (2:1 with MP-A) Spin->Dilute Supernatant Inject LC-MS/MS Injection Dilute->Inject

Caption: Optimized Protein Precipitation workflow for Montelukast extraction from plasma.

Validation Parameters (FDA/EMA Guidelines)

To ensure the method is self-validating, the following criteria must be met:

Linearity & Sensitivity
  • Range: 5.0 ng/mL (LLOQ) to 1000 ng/mL.[7]

  • Curve Fitting: Weighted linear regression (1/x²).

  • Acceptance: r² > 0.995.[2][4][8][9]

Matrix Effect (ME) & Recovery

The use of d6-IS is critical here. Calculate the Matrix Factor (MF):



  • IS-Normalized MF:

    
     should be close to 1.0 (0.85 - 1.15). This proves the d6-IS is compensating for suppression.
    
Stability Logic

Due to the isomerization risk, stability validation is unique:

  • Benchtop Stability: 4 hours in amber vials (Yellow light).

  • Freeze-Thaw: 3 cycles at -70°C.

  • Photostability Check: Expose one QC set to white light for 1 hour and compare to dark control. If degradation >5%, strict light controls are validated as necessary.

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
Split Peaks Cis-isomer formation.Check light exposure logs. Ensure amber vials were used.
High Backpressure Protein crash incomplete.Increase centrifugation time or use a 0.2 µm filter plate.
Carryover Hydrophobic adsorption.Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid.
Signal Drift Source contamination.Divert flow to waste for the first 1 min and last 1 min of gradient.
Isomerization Pathway Diagram

Isomerization Trans Montelukast (Active) (R, E-isomer) Light UV / Daylight Exposure Trans->Light Unprotected Result Chromatographic Split & Quantitation Error Trans->Result Co-elution (if not resolved) Cis Cis-Isomer (Impurity) (R, Z-isomer) Light->Cis Rapid Conversion Cis->Result

Caption: Impact of light exposure on Montelukast stability and analysis.

References

  • Alsarra, I. et al. (2005). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Chromatography B.

  • Al-Omari, M. M. et al. (2007).[10] Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis.

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • Liu, L. et al. (2010). Determination of Montelukast in human plasma by LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical Analysis.

Sources

High-Throughput Quantitation of Montelukast in Human Plasma by LC-MS/MS using Montelukast-d6

[1]

Executive Summary & Scientific Rationale

This protocol details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Montelukast in human plasma.[1] Montelukast is a potent cysteinyl leukotriene receptor antagonist (CysLT1) used in the management of asthma and allergic rhinitis.[2]

The Engineering of the Method
  • Internal Standard Selection: We utilize Montelukast-d6 , a stable isotopically labeled internal standard (SIL-IS). Montelukast is highly hydrophobic (LogP ~8.7) and susceptible to significant matrix effects in electrospray ionization (ESI). The d6-analog co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement and extraction variance, thereby providing a self-correcting quantitative system.

  • Critical Stability Control: Montelukast is chemically unstable when exposed to light, undergoing rapid photo-isomerization from the active R,E-isomer to the cis-isomer. This protocol incorporates strict "Dark Room" handling procedures to ensure data integrity.

Chemical & Physical Properties

PropertyMontelukast (Analyte)Montelukast-d6 (IS)
Molecular Formula


Molecular Weight 586.2 g/mol 592.2 g/mol
LogP ~8.7 (Highly Lipophilic)~8.7
pKa 2.8 (Acidic), 5.8 (Basic)Similar
Stability Photosensitive (Degrades to cis-isomer)Photosensitive

Analytical Workflow Visualization

The following diagram outlines the critical path from sample collection to data acquisition. Note the specific emphasis on light protection.

GStartPlasma Sample ThawingLightWarnCRITICAL: Low Light / Amber GlasswareStart->LightWarnIS_AddAdd IS (Montelukast-d6)Correction for Matrix EffectsLightWarn->IS_AddPPTProtein Precipitation(Acetonitrile, 1:4 v/v)IS_Add->PPTCentrifugeCentrifugation14,000 x g, 10 min, 4°CPPT->CentrifugeSupernatantSupernatant Transferto Amber Autosampler VialsCentrifuge->SupernatantLCLC SeparationC18 Column, Isocratic ElutionSupernatant->LCMSMS/MS DetectionESI+, MRM ModeLC->MS

Figure 1: Analytical Workflow for Montelukast Quantitation emphasizing photo-protection steps.

Materials and Reagents

  • Standards: Montelukast Sodium (>99% purity), Montelukast-d6 (>98% isotopic purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Formate (or Ammonium Acetate), Formic Acid.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Instrumentation & Conditions

Liquid Chromatography (LC)
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 2.6 µm) or Waters XBridge C18.

    • Rationale: A short C18 column allows for rapid elution (< 4 min) while maintaining sufficient retention to separate the analyte from early-eluting polar matrix interferences.

  • Mobile Phase: Isocratic Mode.[3][1]

    • A: 10 mM Ammonium Formate in Water (pH 4.0).

    • B: Acetonitrile (100%).

    • Ratio: 20% A / 80% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5–10 µL.

  • Needle Wash: 90:10 ACN:Water (Crucial to prevent carryover due to high lipophilicity).

Mass Spectrometry (MS/MS)
  • Ionization: ESI Positive Mode (

    
    ).
    
    • Note: While negative mode is possible, positive mode generally yields higher sensitivity for Montelukast using acidic mobile phases.

  • Scan Mode: Multiple Reaction Monitoring (MRM).[3][4]

MRM Transitions Table:

CompoundPrecursor (

)
Product (

)
RoleCollision Energy (eV)
Montelukast 586.2422.2Quantifier~25
586.2568.2Qualifier (Water Loss)~15
Montelukast-d6 592.2428.2Internal Standard~25

Experimental Protocol

Standard Preparation (Amber Glassware Required)
  • Stock Solutions: Prepare 1.0 mg/mL stocks of Montelukast and Montelukast-d6 in Methanol. Store at -20°C protected from light.

  • Working Standard (WS): Dilute Montelukast stock with 50:50 MeOH:Water to create a calibration curve range (e.g., 5.0 to 1000 ng/mL).

  • IS Working Solution: Dilute Montelukast-d6 to a fixed concentration (e.g., 500 ng/mL) in Acetonitrile.

Sample Extraction: Protein Precipitation (PPT)

This method uses the "Crash and Shoot" approach for high throughput.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL amber microcentrifuge tube.

  • Spike IS: Add 25 µL of IS Working Solution (Montelukast-d6). Vortex gently.

  • Precipitate: Add 300 µL of ice-cold Acetonitrile.

    • Mechanism:[2][5] ACN denatures plasma proteins, releasing bound Montelukast (which is >99% protein-bound).

  • Agitate: Vortex vigorously for 2 minutes.

  • Separate: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an amber autosampler vial containing 100 µL of Mobile Phase A (Water/Buffer).

    • Why dilution? Injecting pure ACN supernatant can cause peak distortion ("solvent effect") on aqueous columns. Diluting with aqueous buffer improves peak shape.

Validation & Quality Control

To ensure Scientific Integrity, the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity
  • Range: 5.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Regression: Linear (

    
    ) with 
    
    
    weighting.
  • Acceptance:

    
    .[3][1][6][7][8]
    
Precision & Accuracy
  • Intra-day: CV < 15% (20% at LLOQ).

  • Inter-day: CV < 15% (20% at LLOQ).

  • Recovery: Typically 65–75% for PPT extraction. The d6-IS compensates for any loss, provided the loss is consistent.

Stability (The "Stress Test")
  • Benchtop Stability: 4 hours in amber tubes (Check for cis-isomer formation).

  • Freeze-Thaw: 3 cycles at -70°C.

Troubleshooting Guide: The Isomerization Trap

A common failure mode in Montelukast analysis is the appearance of a secondary peak or loss of sensitivity due to light degradation.

LogicTreeProblemIssue: Split Peak or Low AreaCheckRTIs the new peak elutingearlier than Montelukast?Problem->CheckRTYesCisLikely cis-isomer formationCheckRT->YesCisYesNoCarryCheck Column/CarryoverCheckRT->NoCarryNoAction1Audit Lab Lighting(Switch to Sodium Vapor/Red)YesCis->Action1Action2Use Amber Glassware exclusivelyYesCis->Action2Action3Increase Needle Wash Organic %NoCarry->Action3

Figure 2: Troubleshooting logic for common Montelukast chromatographic anomalies.

Key Diagnostic: The cis-isomer is more polar than the active trans-isomer and will elute before the main Montelukast peak on a Reverse Phase C18 column. If you see a pre-peak growing over time, your samples are degrading due to light exposure.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Challa, B. R., et al. (2010). "Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study." Scientia Pharmaceutica, 78(3), 407–422.[4] Link

  • Al Omari, M. M., et al. (2007).[9] "Effect of light and heat on the stability of montelukast in solution and in its solid state." Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465-471. Link

  • Alsarra, I., et al. (2005). "High-performance liquid chromatographic method for the determination of montelukast in human plasma." Journal of Chromatography B, 822(1-2), 176-181. (Establishes the hydrophobicity and extraction parameters).

Application Note: A Robust and Validated Bioanalytical Method for the Quantification of Montelukast in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Montelukast is a selective and orally active leukotriene receptor antagonist widely prescribed for the maintenance treatment of asthma and the relief of symptoms associated with allergic rhinitis.[1][2][3][4] Accurate quantification of Montelukast in biological matrices, particularly human plasma, is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[5][6][7] The development of a sensitive, selective, and robust bioanalytical method is therefore of paramount importance.

This application note details the development and validation of a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Montelukast in human plasma. The method employs Montelukast-d6, a stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard in quantitative bioanalysis.[8] The near-identical physicochemical properties of the SIL-IS to the analyte ensure accurate and precise quantification by compensating for variability during sample preparation, chromatography, and ionization.[8][9] The protocol described herein adheres to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, as adopted by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13][14]

Physicochemical Properties of Montelukast

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.

PropertyValueSource
Molecular FormulaC₃₅H₃₆ClNO₃S[4]
Molecular Weight586.2 g/mol [3]
pKa2.7 and 5.8[15]
LogP>7.7[3]
SolubilityFreely soluble in ethanol and methanol; practically insoluble in acetonitrile.[16]

The high lipophilicity (LogP > 7.7) and the presence of both acidic and basic functional groups (amphiphilic nature) guide the selection of appropriate sample preparation techniques and chromatographic conditions.[3][15]

Experimental

Materials and Reagents
  • Analytes: Montelukast sodium (purity ≥98%), Montelukast-d6 sodium salt (purity ≥99% deuterated forms).[17]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), Ammonium acetate (analytical grade).

  • Reagents: Deionized water, drug-free human plasma (with K2EDTA as anticoagulant).

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Montelukast and Montelukast-d6 in methanol.

  • Working Solutions: Prepare serial dilutions of the Montelukast stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration curve (CC) and quality control (QC) working solutions.

  • Internal Standard (IS) Working Solution: Prepare a working solution of Montelukast-d6 in acetonitrile at a suitable concentration (e.g., 400 ng/mL).[5]

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, rapid, and effective technique for the extraction of Montelukast from plasma, providing good recovery and minimizing matrix effects.[5]

Protocol:

  • To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the Montelukast-d6 internal standard working solution.

  • Vortex briefly to mix.

  • Add 750 µL of acetonitrile to precipitate the plasma proteins.[5]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at ambient temperature.[5]

  • Transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

Diagram of the Sample Preparation Workflow:

G plasma 200 µL Human Plasma is_addition Add 50 µL Montelukast-d6 IS plasma->is_addition vortex1 Vortex is_addition->vortex1 precipitation Add 750 µL Acetonitrile vortex1->precipitation vortex2 Vortex for 5 min precipitation->vortex2 centrifuge Centrifuge at 14,000 x g for 10 min vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein precipitation workflow for Montelukast extraction from human plasma.

LC-MS/MS Conditions

The following chromatographic and mass spectrometric conditions are optimized for the sensitive and selective quantification of Montelukast and Montelukast-d6.

Table 1: Optimized LC-MS/MS Parameters

ParameterConditionRationale
LC Conditions
ColumnC18 column (e.g., 50 x 4.6 mm, 3 µm)Provides good retention and peak shape for lipophilic compounds like Montelukast.[5]
Mobile PhaseA: 10 mM Ammonium formate (pH 4.0)B: AcetonitrileAmmonium formate aids in ionization and improves peak shape.[5]
GradientIsocratic (e.g., 20:80 A:B)A simple isocratic method provides rapid and reproducible separation.[5]
Flow Rate0.8 mL/minBalances analysis time and chromatographic efficiency.[5]
Injection Volume10 µL
Column Temperature45°CHigher temperature can improve peak shape and reduce viscosity.[5]
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), PositiveMontelukast readily forms protonated molecules in positive ESI.[1][5]
MRM TransitionsMontelukast: 586.2 → 568.2Montelukast-d6: 592.3 → 574.2These transitions correspond to the precursor ion [M+H]⁺ and a stable product ion, ensuring specificity.[5]
Source Temperature550°COptimizes desolvation and ionization efficiency.[5]
Ion Spray Voltage5500 V
Declustering Potential65 V
Collision Energy25 V

Bioanalytical Method Validation

The developed method was fully validated according to the FDA and EMA guidelines on bioanalytical method validation.[10][18][19][20][21]

Selectivity and Specificity

Selectivity was assessed by analyzing six different lots of blank human plasma to ensure no significant interference at the retention times of Montelukast and Montelukast-d6. The response of any interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.[5][22]

Linearity and Range

The linearity of the method was evaluated by analyzing calibration curves prepared at eight different concentration levels. The calibration curve was constructed by plotting the peak area ratio of Montelukast to Montelukast-d6 against the nominal concentration of Montelukast. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.[1][5]

Accuracy and Precision

Intra-day and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC) in six replicates. The acceptance criteria are a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (% bias) within ±15% (±20% for LLOQ) of the nominal concentration.[5][23]

Table 2: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ1.07.10-1.684.41-1.86
LQC3.04.35-0.833.42-0.73
MQC240.01.91-1.043.87-1.03
HQC560.02.54-0.894.12-1.21
(Data synthesized from representative literature values for illustrative purposes)[5]
Recovery and Matrix Effect

The extraction recovery of Montelukast was determined by comparing the peak areas of extracted QC samples with those of post-extraction spiked samples at three concentration levels (LQC, MQC, HQC). The recovery of the internal standard was also evaluated.[5]

The matrix effect was assessed by comparing the peak response of post-extraction spiked samples with that of pure solutions of the analyte and internal standard. The coefficient of variation of the matrix factor across different lots of plasma should be ≤15%.[5][24]

Stability

The stability of Montelukast in human plasma was evaluated under various conditions to ensure the integrity of the samples from collection to analysis.

  • Freeze-Thaw Stability: Assessed for at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluated at room temperature for a duration that reflects the sample handling time.

  • Long-Term Stability: Determined at the intended storage temperature (e.g., -80°C) for a period longer than the sample storage time in a study.

  • Autosampler Stability: Assessed under the conditions of the autosampler.

The mean concentration of the stability samples should be within ±15% of the nominal concentration.[5][25][26]

Diagram of the Bioanalytical Method Validation Logic:

G cluster_validation Bioanalytical Method Validation cluster_acceptance Acceptance Criteria Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Crit_Selectivity Interference < 20% of LLOQ Selectivity->Crit_Selectivity Accuracy Accuracy & Precision Linearity->Accuracy Crit_Linearity r² ≥ 0.99 Linearity->Crit_Linearity Recovery Recovery & Matrix Effect Accuracy->Recovery Crit_Accuracy Precision ≤ 15% (%CV) Accuracy ± 15% (% Bias) Accuracy->Crit_Accuracy Stability Stability Recovery->Stability Crit_Recovery Consistent & Reproducible Recovery->Crit_Recovery Crit_Stability Deviation ≤ 15% Stability->Crit_Stability Validation_Outcome Method Validated Crit_Selectivity->Validation_Outcome Crit_Linearity->Validation_Outcome Crit_Accuracy->Validation_Outcome Crit_Recovery->Validation_Outcome Crit_Stability->Validation_Outcome

Caption: Logical flow of the bioanalytical method validation process and associated acceptance criteria.

Conclusion

This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of Montelukast in human plasma using its deuterated internal standard, Montelukast-d6. The simple protein precipitation extraction procedure offers high throughput, and the optimized chromatographic and mass spectrometric conditions provide excellent sensitivity, selectivity, and reproducibility. The method has been successfully validated according to stringent international regulatory guidelines, demonstrating its suitability for pharmacokinetic, bioequivalence, and other clinical studies.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16.
  • Challa, B. R., et al. (2011). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of the Korean Chemical Society, 55(4), 638-645.
  • Joseph, P., et al. (2020). Development of a cost-effective and highly selective bioanalytical method for the analysis of Montelukast in plasma using LC-MS/MS. Agilent Technologies.
  • Yap, B. K., et al. (2021). Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast. Pharmaceutical and Biomedical Analysis, 193, 113735.
  • Sandle, T. (2023).
  • Yap, B. K., et al. (2021). Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast. Taylor & Francis Online. [Link]

  • Sharma, G. (n.d.).
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • Singh, S., et al. (2022). Formulation and evaluation of montelukast sodium film-coated tablets.
  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Rathod, S. M., et al. (2025). A novel LC–MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science, 15(02), 142-154.
  • Rani, S., et al. (2008). A New Liquid-Liquid Extraction Method for Determination of Montelukast in Small Volume Human Plasma Samples using HPLC with Fluorescence Detector. Indian Journal of Pharmaceutical Sciences, 70(5), 643-647.
  • U.S. Food and Drug Administration. (n.d.). Singulair (Montelukast Sodium). [Link]

  • Rani, S., et al. (2008). A new liquid-liquid extraction method for determination of montelukast in small volume human plasma samples using HPLC with fluorescence detector.
  • Abdel-Aziz, O., et al. (2018). Simultaneous Determination of Levocetirizine Dihydrochloride and Montelukast Sodium in Human Plasma by LC–MS/MS. Periodica Polytechnica Chemical Engineering, 62(4), 438-447.
  • National Center for Biotechnology Information. (n.d.). Montelukast. PubChem. [Link]

  • BenchChem. (n.d.). A Comparative Guide to Internal Standards for Verlukast (Montelukast) Bioanalysis.
  • Thermo Fisher Scientific. (n.d.). Fast, Quantitative SPE LC-MS/MS Analysis of Montelukast in Human Plasma.
  • Al-Majed, A. A., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465-471.
  • Al-Majed, A. A., et al. (2007).
  • Roy, C., et al. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. Journal of Pharmaceutical and Biomedical Analysis, 154, 1-13.
  • Katteboina, S., et al. (2015). LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application.
  • Wikipedia. (n.d.). Montelukast. [Link]

  • Al-Ghananeem, A. M., et al. (2015). Long-term stability study of film-coated Montikast® 10 mg/tablet (Pharmacare PLC, Ramallah, Palestine).
  • Al-Shdefat, R., et al. (2022). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis, 18(8), 754-761.
  • Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
  • Challa, B. R., et al. (2011). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study.
  • Singh, S., et al. (2013). Stability‐indicating Liquid Chromatography Method Development and Validation for Impurity Profiling of Montelukast Sodium in Bulk Drug and Tablet Dosage Form.

Sources

Technical Guide: Preparation and Handling of Montelukast-d6 Internal Standard Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the preparation, handling, and storage of Montelukast-d6 (sodium salt) stock solutions for use as an Internal Standard (IS) in LC-MS/MS bioanalysis.

Montelukast is a leukotriene receptor antagonist used for asthma and allergic rhinitis.[1][2][3] In quantitative bioanalysis, the deuterated analog (Montelukast-d6) is critical for correcting matrix effects, recovery variances, and ionization suppression. However, Montelukast is extremely photosensitive , undergoing rapid photo-isomerization from the active E-isomer to the inactive cis-isomer (Z-isomer) under standard laboratory lighting. This protocol integrates strict light-protection measures to ensure isotopic purity and analytical integrity.

Physicochemical Profile & Critical Constraints

Understanding the molecule is the first step to a robust protocol. Montelukast-d6 shares the physicochemical properties of non-deuterated Montelukast.

Table 1: Key Physicochemical Properties
PropertySpecificationOperational Implication
Chemical Form Sodium Salt (typically)Requires salt correction factor during weighing.
Solubility Freely soluble in Methanol , Ethanol, Water.[4][5][6] Practically insoluble in Acetonitrile.[4][5]Use Methanol (MeOH) for primary stock preparation.[7] Avoid Acetonitrile for high-concentration stocks to prevent precipitation.
pKa ~2.8 (acid) and ~5.7 (acid)Weakly acidic; pH-dependent solubility.[8]
Light Stability Critical Instability Degrades to cis-isomer and sulfoxides upon exposure to UV/Daylight. Amber glassware is mandatory.
Hygroscopicity HygroscopicEquilibrate vial to room temperature before opening to prevent moisture uptake.

Materials & Equipment

Reagents
  • Analyte: Montelukast-d6 Sodium Salt (Isotopic purity ≥ 98 atom % D).

  • Solvent: Methanol (LC-MS Grade). Note: Do not use water for the primary stock to avoid microbial growth during storage.

  • Diluent: 50:50 Methanol:Water (for working solutions, if applicable).

Labware
  • Class A Volumetric Flasks: Amber glass (10 mL or 25 mL).

  • Weighing Vessels: Anti-static weighing boats or direct weighing into amber vials.

  • Storage Vials: Amber borosilicate glass vials with PTFE-lined screw caps.

  • Light Protection: Aluminum foil (for wrapping non-amber vessels if necessary).

Protocol: Primary Stock Solution Preparation

Target Concentration: 1.0 mg/mL (Free Acid Equivalent) Solvent: Methanol

Calculation Logic (The "Why" behind the math)

Most commercial standards are supplied as the Sodium Salt . To ensure the concentration reflects the active moiety (Montelukast free acid), you must apply a Gravimetric Correction Factor (GCF).



  • Example:

    • MW Montelukast-d6 (Na Salt) ≈ 614.2 g/mol [9]

    • MW Montelukast-d6 (Free Acid) ≈ 592.2 g/mol

    • Purity = 98.5% (0.985)

Step-by-Step Workflow
  • Environment Setup: Dim laboratory lights or work under yellow monochromatic light. Ensure all glassware is amber.

  • Equilibration: Remove the Montelukast-d6 reference vial from the freezer (-20°C) and allow it to reach room temperature (approx. 20 mins) inside a desiccator to prevent condensation.

  • Weighing:

    • Place a clean amber volumetric flask (e.g., 10 mL) on the analytical balance.

    • Tare the balance.

    • Accurately weigh approximately 10 mg (corrected for salt/purity) of Montelukast-d6 sodium directly into the flask or via an anti-static boat.

    • Record the exact mass to 0.01 mg.

  • Dissolution:

    • Add approximately 80% of the volume (8 mL) of Methanol .

    • Sonicate for 2–3 minutes. Ensure the bath temperature does not exceed 25°C (heat accelerates degradation).

    • Vortex gently until the solid is completely dissolved.

  • Volume Make-up: Dilute to volume with Methanol. Cap and invert 10 times to mix.

  • Aliquoting: Immediately transfer the solution into 1.5 mL Amber HPLC vials with PTFE-lined caps. Do not store in the volumetric flask.

Protocol: Working Standard Preparation

Target: 400 ng/mL (Typical for IS spiking) Diluent: 50% Methanol / 50% Water (Matches initial LC gradient conditions)

  • Intermediate Dilution (10 µg/mL):

    • Transfer 100 µL of Primary Stock (1 mg/mL) into a 10 mL Amber flask.

    • Dilute to volume with Methanol.[10]

  • Working IS Solution (400 ng/mL):

    • Transfer 1.0 mL of Intermediate Dilution into a 25 mL Amber flask.

    • Dilute to volume with 50:50 Methanol:Water .

    • Note: Aqueous working solutions are less stable. Prepare fresh weekly or store at 4°C for max 2 weeks.

Process Visualization (Graphviz)

The following diagram illustrates the critical control points (CCP) for the preparation workflow.

Montelukast_Prep cluster_warnings CRITICAL CONTROL POINTS Start Start: Remove Standard from -20°C Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Calc Calculate Mass (Salt Correction) Equilibrate->Calc Weigh Weigh into AMBER FLASK Calc->Weigh Dissolve Dissolve in Methanol (Sonicate < 5 min) Weigh->Dissolve  Protect from Light Dilute Dilute to Volume (1.0 mg/mL Stock) Dissolve->Dilute Aliquot Aliquot into Amber Vials Dilute->Aliquot QC QC Check: Verify Cis-Isomer < 0.5% Aliquot->QC Store Storage: -20°C, Dark QC->Store Warning1 Light Sensitivity: Use Amber Glassware Warning2 Solubility: Do NOT use ACN for Stock

Figure 1: Workflow for Montelukast-d6 stock preparation highlighting critical light-protection steps.

Quality Control & Self-Validation

To ensure the protocol was successful, perform a System Suitability Test (SST) before running samples.

Isomeric Purity Check

Montelukast cis-isomer elutes earlier than the active trans-isomer on C18 columns.

  • Method: Inject 1 µL of the working IS solution onto the LC-MS system.

  • Criteria: The cis-isomer peak area should be < 1.0% of the main peak.

  • Troubleshooting: If the cis-isomer is elevated, the stock was likely exposed to light during weighing. Discard and re-prepare under stricter lighting controls.

Mass Shift Verification

Confirm the absence of "cross-talk" between the analyte and IS.

  • Blank Test: Inject a blank matrix sample containing only Montelukast-d6. Monitor the transition for native Montelukast (m/z 587 → 569).

  • Acceptance: Interference in the native channel must be < 20% of the LLOQ response.

Storage & Stability

StateConditionStability Estimate
Solid Powder -20°C, Desiccated, Dark2 Years (re-test annually)
Primary Stock (MeOH) -20°C or -80°C, Amber Vial6 Months
Working Sol. (Aq/MeOH) 4°C, Amber Vial1–2 Weeks

Caution: Do not store stock solutions in plastic (polypropylene) tubes for extended periods, as hydrophobic compounds like Montelukast can adsorb to plastic surfaces, reducing concentration.

References

  • U.S. Food and Drug Administration (FDA). Singulair (Montelukast Sodium) Prescribing Information. (Provides chemical description and solubility data). [Link]

  • Al Omari, M. M., et al. (2007).[3] "Effect of light and heat on the stability of montelukast in solution and in its solid state."[3][11] Journal of Pharmaceutical and Biomedical Analysis.[11][12] (Establishes the degradation pathway to cis-isomer). [Link]

  • National Center for Biotechnology Information (PubChem). Montelukast Sodium Compound Summary. [Link]

  • Bharathi, D. V., et al. (2009). "LC-MS/MS method for the estimation of montelukast in human plasma." Journal of Chromatographic Science. (Validates the use of Montelukast-d6 as IS and Methanol as solvent). [Link]

Sources

Troubleshooting & Optimization

Optimizing LC gradient for Montelukast and its d6 analogue

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Montelukast & Montelukast-d6 LC-MS/MS Optimization

Status: Operational Subject: Method Development, Gradient Optimization, and Troubleshooting for Leukotriene Receptor Antagonists Ticket Priority: High (Bioanalytical Precision & Isomer Resolution)

Executive Summary: The Scientific Challenge

Optimizing a gradient for Montelukast (MK) and its deuterated internal standard (MK-d6) presents a tripartite challenge:

  • Hydrophobicity (LogP ~8.7): Causes severe carryover and necessitates high-organic mobile phases.

  • Photolability: MK rapidly degrades into its cis-isomer upon exposure to light.[1] Since the cis-isomer is isobaric (same m/z 586.2), it must be chromatographically separated from the active trans-isomer to prevent quantitation bias.

  • Amphiphilic Nature: Containing both a carboxylic acid and a basic quinoline nitrogen, MK is prone to peak tailing due to secondary silanol interactions.

Module 1: Critical Method Parameters (CMP)

Before optimizing the gradient, ensure your baseline chemistry is sound.

Stationary Phase Selection
  • Recommendation: End-capped C18 or Phenyl-Hexyl.

  • Why: The phenyl-hexyl phase offers unique

    
     interactions with the quinoline ring, often providing better selectivity for the cis-isomer compared to standard C18.
    
  • Dimensions: 2.1 x 50 mm (1.7–1.9 µm) for UHPLC; 2.1 x 100 mm for standard HPLC.

Mobile Phase Chemistry
ComponentCompositionScientific Rationale
Phase A 10 mM Ammonium Formate (pH 3.5 - 4.0)pH Control: Low pH suppresses the ionization of silanols (reducing tailing) and ensures the quinoline nitrogen is protonated for MS sensitivity (

).
Phase B Acetonitrile (ACN) or MeOH:ACN (80:20)Elution Strength: ACN is preferred for sharper peaks. Adding small amounts of MeOH can alter selectivity if cis-isomer resolution is poor.
Needle Wash ACN:IPA:Acetone:Water (40:30:20:10) + 0.1% Formic AcidCarryover Elimination: MK is extremely lipophilic. Standard washes fail. Isopropanol (IPA) and Acetone are required to solubilize the drug from the injector surfaces.

Module 2: Gradient Optimization Protocol

The goal is to separate the cis-isomer (impurity) from the trans-isomer (analyte) while keeping the MK-d6 co-eluting with the trans-isomer.

The "Shallow Deck" Strategy

Do not use a linear 5–95% screening gradient. You must flatten the gradient slope at the expected elution point.

Step-by-Step Protocol:

  • Initial Scout: Run a linear gradient (10% B to 90% B over 5 min). Note the %B where MK elutes (e.g., ~65% B).

  • Flattening: Create a "shallow deck" ±5% around the elution point.

    • Example: 0–1 min: 10% B (Load) → 1–4 min: Ramp to 60% B → 4–7 min: Shallow ramp 60% to 70% B → 7.1 min: Flush 95% B.

  • Validation: Inject a "System Suitability" sample containing UV-degraded Montelukast (expose a standard to sunlight for 30 mins). You should see two peaks.

    • Peak 1: cis-Montelukast (Degradant)

    • Peak 2: trans-Montelukast (Active) + MK-d6 (IS)

Note: The cis-isomer usually elutes before the trans-isomer on C18 columns.

Module 3: Visualization of Workflows

Method Development Decision Matrix

This diagram outlines the logical flow for optimizing the separation and handling carryover.

Montelukast_Optimization Start Start: Method Development Scout 1. Linear Gradient Scout (10-90% B) Start->Scout Check_Res Check Resolution: Cis vs Trans Isomer Scout->Check_Res Optimize_Grad Action: Flatten Gradient (Shallow Deck at Elution %) Check_Res->Optimize_Grad Co-elution Check_Shape Check Peak Shape: Tailing Factor < 1.5? Check_Res->Check_Shape Resolved Optimize_Grad->Check_Res Mod_Buffer Action: Increase Ionic Strength or Lower pH Check_Shape->Mod_Buffer Tailing Check_Carry Check Carryover: Blank after ULOQ Check_Shape->Check_Carry Good Shape Mod_Buffer->Check_Shape Mod_Wash Action: Aggressive Needle Wash (IPA/Acetone mix) Check_Carry->Mod_Wash Carryover > 20% LLOQ Final Validated Method Check_Carry->Final Pass Mod_Wash->Check_Carry

Caption: Logic flow for resolving isobaric interference and optimizing peak integrity.

Module 4: Troubleshooting Hub (FAQs)

Q1: My Montelukast-d6 peak is splitting or eluting earlier than the native Montelukast. Is this a problem?
  • Diagnosis: This is the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their non-deuterated counterparts, causing them to elute slightly earlier on RP-HPLC.

  • The Fix:

    • Acceptable: If the retention time shift is minor (< 0.1 min) and the peak shape is good.

    • Critical: If the shift is large, the IS may not compensate for matrix effects (ion suppression) occurring at the exact elution time of the native drug.

    • Action: Use a steeper gradient ramp after the isomer separation window to force them to co-elute more tightly, or switch to a C13-labeled IS (which has no retention shift) if available.

Q2: I see a "Ghost Peak" in my blank samples at the retention time of Montelukast.
  • Diagnosis: Carryover. Montelukast sticks to the rotor seal and needle loop.

  • The Fix:

    • Switch Rotor Seal: Change from Vespel to Tefzel or PEEK (less hydrophobic adsorption).

    • Wash Solvent: Ensure your needle wash contains at least 30% Isopropanol (IPA). Pure ACN is often insufficient.

    • Gradient Flush: End your gradient with a "sawtooth" wash (95% B for 1 min, 10% B for 0.5 min, 95% B for 1 min) before re-equilibration.

Q3: The cis-isomer is not separating from the trans-isomer.
  • Diagnosis: Gradient slope is too steep at the moment of elution.

  • The Fix:

    • Calculate the

      
       (capacity factor) at the elution point.
      
    • Reduce the gradient slope to 0.5% B per minute during the critical 2-minute window where the peaks elute.

    • Alternative: Lower the column temperature to 25°C. Lower temperature generally improves selectivity for structural isomers.

Q4: Why is my signal intensity dropping over a long sequence?
  • Diagnosis: Source contamination or charging.[2]

  • The Fix: Montelukast is non-volatile. If you are using non-volatile buffers (like Sodium Phosphate) or high concentrations of additives, the MS source will foul.

    • Strict Rule: Use only Ammonium Formate or Ammonium Acetate (< 10 mM).

    • Divert Valve: Divert the LC flow to waste for the first 1 minute and the last 2 minutes of the run to prevent column junk from entering the MS.

References

  • Challa, B. R., et al. (2010). "Development and validation of LC-ESI-MS/MS method for quantification of Montelukast in human plasma using Montelukast-d6 as an internal standard." Journal of Chromatography B.

  • Al Omari, M. M., et al. (2007). "Effect of light and heat on the stability of Montelukast in solution and in its solid state."[1] Journal of Pharmaceutical and Biomedical Analysis.

  • US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."

  • Alsante, K. M., et al. (2001). "Degradation pathways of Montelukast Sodium." Journal of Pharmaceutical Sciences.

Sources

Technical Support Center: Montelukast-d6 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and analytical scientists utilizing Montelukast-d6 sodium salt as an Internal Standard (IS) in LC-MS/MS bioanalysis. It addresses the unique intersection of stable isotope chemistry and the inherent instability of the Montelukast scaffold.

Senior Application Scientist Desk Topic: Impurity Profiling, Stability, and Troubleshooting[1]

Introduction: The Dual Challenge

Montelukast-d6 sodium salt is the deuterated analog of the leukotriene receptor antagonist Montelukast. In bioanalytical assays (typically LC-MS/MS), it serves as the critical Internal Standard to correct for matrix effects and recovery losses.[1]

However, users face a dual challenge:

  • Scaffold Instability: The polyunsaturated backbone is highly susceptible to photo-isomerization and oxidation.[1]

  • Isotopic Integrity: As an IS, "purity" includes isotopic enrichment. The presence of unlabeled (d0) Montelukast is a critical "impurity" that directly biases quantitation.

Common Impurities & Degradation Products

The impurities in Montelukast-d6 generally mirror the parent drug (USP/EP standards) but include isotopologues.[1]

Table 1: Critical Impurity Profile
Impurity NameTypeOriginRelative Mass (vs d6)Criticality
Unlabeled Montelukast (d0) IsotopicIncomplete deuteration or starting material contamination-6 DaCritical (Causes false positives in analyte channel)
Montelukast Sulfoxide (d6) DegradationOxidative attack on the thioether sulfur+16 DaHigh (Major storage degradant)
Cis-Isomer (d6) DegradationPhoto-isomerization of the styrene double bond0 Da (Separates by RT)High (Occurs under standard lab light)
Michael Adducts (d6) ProcessReaction with impurities like methyl mercaptanVariableMedium
Methyl Ketone (d6) DegradationOxidative cleavage of the side chain- (Fragment)Low
Visualizing the Degradation Pathways

The following diagram illustrates the causality between environmental stress and specific impurity formation.

Montelukast_Degradation M_d6 Montelukast-d6 (Active IS) Sulfoxide Sulfoxide Impurity (+16 Da) M_d6->Sulfoxide Oxidation (Air/Peroxides) Cis_Iso Cis-Isomer (Same Mass, Diff RT) M_d6->Cis_Iso UV/Vis Light (Rapid Isomerization) Ketone Methyl Ketone (Cleavage Product) M_d6->Ketone Oxidative Cleavage

Figure 1: Primary degradation pathways.[1] Note that the Cis-isomer has the same m/z as the target IS but elutes differently, potentially splitting the IS peak.

Troubleshooting Guide (Q&A)

Category A: LC-MS/MS Anomalies

Q1: I see a significant signal in my analyte channel (Montelukast d0) when injecting only the Internal Standard (d6). Is my IS contaminated?

  • Diagnosis: This is known as "Isotopic Interference" or "Cross-talk." It is likely due to the presence of Unlabeled (d0) Montelukast in your d6 standard.

  • Mechanism: If the isotopic enrichment is <99 atom % D, a fraction of the IS exists as d0. Since the IS is added at a high concentration, even 0.5% d0 can generate a signal exceeding the LLOQ of the analyte.

  • Action:

    • Check the Certificate of Analysis (CoA) for "Isotopic Purity" (should be >99%).[1]

    • Run a "Zero Sample" (Matrix + IS).[1] If the analyte peak appears, calculate the contribution:

      
      .[1] If >20% of LLOQ, you must lower the IS concentration or purchase a higher purity lot.
      

Q2: My Montelukast-d6 peak is splitting into two resolved peaks. Which one is correct?

  • Diagnosis: This is classic Photo-isomerization .[1] The trans-isomer (active) has converted partially to the cis-isomer.[1]

  • Mechanism: Montelukast contains a styrene moiety sensitive to UV/Vis light. Exposure to standard laboratory fluorescent light for even 30 minutes can induce this conversion [1, 5].

  • Action:

    • The trans-isomer (active) typically elutes later on C18 columns.[1]

    • Immediate Fix: Prepare fresh stock in Amber Glassware under low-light conditions (sodium lamp or red light).

    • Protocol Check: Ensure autosampler trays are darkened/covered.

Q3: I observe a peak at M+16 relative to my IS. Is this a matrix effect?

  • Diagnosis: This is likely the Sulfoxide Impurity .

  • Mechanism: The thioether group oxidizes easily to a sulfoxide (

    
    ) in the presence of atmospheric oxygen or peroxides in solvents [1, 4].
    
  • Action:

    • Check your dissolving solvent. Avoid ethers (THF, Dioxane) or aged alcohols which form peroxides.[1]

    • Add an antioxidant like BHT (Butylated hydroxytoluene) or Ascorbic Acid to the stock solution if stability is poor.

Category B: Stability & Handling

Q4: Can I store Montelukast-d6 stock solutions in clear glass if I wrap them in foil?

  • Expert Insight: While foil helps, it is not a "self-validating" system because users must unwrap it to inspect volume, exposing the solution.[1]

  • Recommendation: Use Amber silanized glass vials exclusively. Silanization prevents adsorption of the hydrophobic drug to the glass surface, a common cause of "disappearing" signal at low concentrations.

Q5: Why does my IS recovery drop over a long analytical run (24+ hours)?

  • Diagnosis: On-instrument degradation.

  • Mechanism: If the autosampler is not cooled, or if the mobile phase pH is acidic (< pH 3), Montelukast can degrade. It is acid-labile [5].[1]

  • Action:

    • Maintain Autosampler temperature at 4°C .

    • Adjust Mobile Phase pH to neutral or slightly alkaline (pH 7-8) using Ammonium Acetate/Ammonium Hydroxide.[1] Montelukast is more stable in alkaline conditions.[2][3]

Validated Experimental Protocols

Protocol A: Handling & Stock Preparation

Objective: To prepare a stable stock solution free from photo-isomers.

  • Environment: Work under Yellow/Sodium light or in a darkened hood.

  • Solvent: Use Methanol (LC-MS grade). Avoid acidic diluents.

  • Vessel: Weigh solid into an Amber Volumetric Flask .

  • Dissolution: Dissolve to 1 mg/mL. Sonicate briefly (<1 min) to avoid heating.

  • Storage: Aliquot into Amber HPLC vials with PTFE/Silicone septa. Store at -20°C or -80°C .

    • Self-Validation Step: Analyze a fresh aliquot immediately. The cis-isomer peak should be <0.5%.[1]

Protocol B: Troubleshooting Logic Tree

Use this workflow when IS performance fails.

Troubleshooting_Workflow Start Issue: IS Signal Anomaly Check_Split Is Peak Split? Start->Check_Split Check_Mass Is Mass Shifted? Check_Split->Check_Mass No Split_Yes Light Exposure (Cis-Isomer) Check_Split->Split_Yes Yes Mass_Plus16 Oxidation (Sulfoxide) Check_Mass->Mass_Plus16 M+16 Da Mass_Minus6 Isotopic Impurity (d0 Contamination) Check_Mass->Mass_Minus6 Signal in Analyte Channel Action_Light Action: Remake in Amber Glass Check Lab Lighting Split_Yes->Action_Light Split_No Check Retention Time Action_Ox Action: Add Antioxidant Check Solvent Peroxides Mass_Plus16->Action_Ox Action_Iso Action: Check CoA Reduce IS Conc. Mass_Minus6->Action_Iso

Figure 2: Diagnostic logic for identifying the root cause of Montelukast-d6 instability.

References

  • Ma, M. et al. (2007).[1] Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis. Link

  • USP-NF . Montelukast Sodium Monograph: Organic Impurities. United States Pharmacopeia.[4] Link

  • European Pharmacopoeia (Ph.[1][5] Eur.) . Montelukast Sodium: Impurities A, B, C, D, E. Link[1]

  • Alsante, K. M. et al. (2011).[1] Degradation and Impurity Analysis for Pharmaceutical Drug Candidates. Academic Press. (Context: Oxidative pathways of thioethers).

  • PubChem . Montelukast Sodium - Stability and Degradation. National Library of Medicine. Link[1]

Sources

Technical Support Center: Minimizing Ion Suppression for Montelukast-d6 in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of LC-MS/MS methodologies to mitigate matrix effects on Montelukast and its deuterated internal standard (Montelukast-d6). Audience: Bioanalytical Scientists, Method Developers, and Mass Spectrometry Core Managers. Status: Operational | Updated: 2025-05-20

Core Directive: The "Invisible" Variable

In the quantification of Montelukast (a lipophilic leukotriene receptor antagonist) using LC-ESI-MS/MS, the stability of the Internal Standard (IS), Montelukast-d6, is the primary indicator of assay robustness.

While stable isotope-labeled ISs are designed to compensate for matrix effects, they are not immune to them. If Montelukast-d6 experiences ion suppression (loss of signal due to charge competition in the ESI droplet), your quantitation limits (LLOQ) will degrade, and linearity will fail.

This guide provides a root-cause analysis and remediation workflow for ion suppression, specifically targeting the interference caused by plasma phospholipids.

Module A: Diagnostic Workflow

"How do I visualize the suppression?"

Before changing column chemistry or extraction protocols, you must map the "suppression zones" of your current method. The Post-Column Infusion (PCI) method is the industry gold standard for this assessment.

Protocol: Post-Column Infusion (PCI) Profiling

Objective: Overlay the elution profile of matrix components (blank plasma injection) against a continuous background signal of Montelukast-d6.

  • Setup: Connect a syringe pump containing Montelukast-d6 (100 ng/mL in mobile phase) to the LC flow via a T-piece connector after the analytical column but before the ESI source.

  • LC Method: Run your standard gradient with a blank extracted plasma sample (processed exactly as your unknowns).

  • MS Acquisition: Monitor the MRM transition for Montelukast-d6 (typically m/z 592.3 → 574.2 in ESI+).

  • Analysis: Observe the baseline.

    • Flat Baseline: No suppression.

    • Negative Peak (Dip): Ion suppression (matrix components are "stealing" charge).

    • Positive Peak (Hump): Ion enhancement.

Visualization: The PCI Setup

The following diagram illustrates the hardware configuration required for this diagnostic test.

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column (C18) Injector->Column Tee T-Piece Connector Column->Tee Eluent Syringe Syringe Pump (Infusing Montelukast-d6) Syringe->Tee Constant Flow ESI ESI Source (Mass Spectrometer) Tee->ESI Combined Stream Data Result: Baseline Dip = Suppression ESI->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) system used to map matrix effect zones.

Module B: Sample Preparation (The Root Cause)

"Is my extraction method dirty?"

Montelukast is highly lipophilic (LogP ~8.7). This property dictates that simple Protein Precipitation (PPT) will often fail to remove phospholipids (PLs), which are the primary cause of ion suppression in plasma analysis.

Comparative Data: Extraction Efficiency vs. Matrix Effect

The table below summarizes the expected performance of different extraction techniques for Montelukast.

MethodProtocol SummaryPhospholipid RemovalMatrix Effect (ME%)Cost/Time
PPT (Protein Precipitation)Plasma + Acetonitrile (1:3)Poor . PLs remain in supernatant.High (> 20% Suppression)Low / Fast
LLE (Liquid-Liquid Extraction)Plasma + Hexane/Ethyl AcetateGood . PLs stay in aqueous/interface.Low (< 10% Suppression)Medium / Slow
SPE (Solid Phase Extraction)HLB or Mixed Mode (MCX)Excellent . Wash steps remove salts/PLs.Minimal (< 5% Suppression)High / Medium
PPT + PL Removal Ostro™ or HybridSPE® PlatesExcellent . Zirconia/Lewis acid traps PLs.Minimal (< 5% Suppression)High / Fast

Recommendation: If you are observing >15% signal suppression on Montelukast-d6, switch from standard PPT to LLE or Phospholipid Removal Plates .

  • LLE Solvent Tip: A mixture of Hexane:Ethyl Acetate (90:10 v/v) is highly effective for Montelukast, leaving polar matrix components behind [1].

Module C: Chromatographic Optimization

"How do I separate the analyte from the suppression zone?"

If you cannot change your extraction method, you must chromatographically resolve Montelukast from the phospholipids.

The Phospholipid Trap

Phospholipids (Glycerophosphocholines) are notorious for "late elution" or "carryover."

  • Monitor Them: Always include a transition for phospholipids in your method development (e.g., m/z 184 -> 184 for PC lipids in ESI+).

  • The Shift: Montelukast elutes late on C18 columns due to hydrophobicity. This often coincides with the elution of phospholipids if the gradient ramp is too shallow.

Workflow: Gradient Adjustment

Use the following logic flow to optimize your gradient.

Gradient_Opt Start Start: PCI Shows Suppression at Montelukast RT Check_PL Check Phospholipid Trace (m/z 184) Start->Check_PL Decision Do PLs co-elute? Check_PL->Decision Yes Yes: Co-elution Decision->Yes No No: Suppression is from Salts/Early Eluters Decision->No Action1 Action: Increase Organic Slope (Elute Montelukast Earlier) Yes->Action1 Action2 Action: Switch to Phenyl-Hexyl Column (Alternative Selectivity) Yes->Action2 Action3 Action: Divert Flow to Waste for first 1-2 mins No->Action3

Figure 2: Decision tree for chromatographic troubleshooting of co-eluting matrix components.

FAQ: Troubleshooting Montelukast-d6

Q1: My Montelukast-d6 peak area decreases over the course of a batch (100+ samples). Why? A: This is likely Phospholipid Buildup . Late-eluting phospholipids from Sample 1 may not elute until the acquisition window of Sample 3 or 4. Over time, they coat the column stationary phase, reducing binding capacity and bleeding into the source continuously.

  • Fix: Add a "sawtooth" wash step at the end of your gradient (95% Organic for 2 minutes) or use a column backflush system.

Q2: Can I use Montelukast-d6 to correct for severe ion suppression (>50%)? A: No. While IS correction works for moderate suppression, severe suppression (>50%) drastically reduces the signal-to-noise ratio (S/N). This increases the variance (CV%) of the ratio, causing calibration failure at the LLOQ. You must clean the sample (see Module B).

Q3: Why does Montelukast-d6 elute slightly earlier than Montelukast? A: This is the Deuterium Isotope Effect . Deuterium is slightly less lipophilic than Hydrogen. On high-efficiency columns, this can result in a retention time shift of 0.05–0.1 min.

  • Risk: If your suppression zone is very sharp (e.g., a salt front), the IS might shift out of the suppression zone while the analyte remains in it (or vice versa). This decouples the IS from the analyte, rendering the correction useless.

Q4: Which Mobile Phase is best for ESI+ sensitivity? A: Ammonium Formate (10mM, pH 4.0) / Acetonitrile .[1][2][3][4][5] Montelukast forms a strong [M+H]+ ion at m/z 586.2. Acidic pH ensures protonation of the basic nitrogen, while Acetonitrile generally provides better desolvation efficiency than Methanol in ESI [2].

References

  • Challa, B. R., et al. (2010). "Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study." Journal of Pharmacy & Bioallied Sciences. Available at: [Link]

  • Alsarra, I., et al. (2015). "Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma." Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Stahnke, H., et al. (2009).[6] "Compensation of matrix effects by postcolumn infusion of a monitor substance in multiresidue analysis with LC-MS/MS." Analytical Chemistry. Available at: [Link]

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.

Sources

Validation & Comparative

A Head-to-Head Guide to Bioanalytical Method Validation: Montelukast Quantification Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise quantification of a drug in biological matrices is a cornerstone of pharmacokinetic (PK) and bioequivalence (BE) studies. For Montelukast, a widely prescribed leukotriene receptor antagonist for asthma and allergies, establishing a robust and reliable bioanalytical method is paramount. This guide provides an in-depth comparison and validation protocol for the quantification of Montelukast in human plasma using its deuterated analogue, Montelukast-d6, as a stable isotope-labeled internal standard (SIL-IS). Grounded in the principles outlined by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), this document offers both the "how" and the "why" behind critical experimental choices.[1][2][3][4]

The Scientific Imperative: Why Montelukast-d6 is the Gold Standard Internal Standard

The choice of an internal standard (IS) is one of the most critical decisions in developing a quantitative bioanalytical method. While structurally similar compounds can be used, a SIL-IS, such as Montelukast-d6, is widely considered the gold standard for LC-MS/MS assays.[5][6][7][8][9]

The superiority of a SIL-IS lies in its near-identical physicochemical properties to the analyte of interest.[7][9] Montelukast and Montelukast-d6 exhibit virtually the same chromatographic retention time, extraction recovery, and ionization efficiency in the mass spectrometer. This near-perfect mimicry allows the SIL-IS to effectively compensate for variability that can be introduced during multiple stages of sample processing and analysis, including:

  • Sample Extraction: Any loss of analyte during protein precipitation or solid-phase extraction (SPE) will be mirrored by a proportional loss of the SIL-IS.

  • Matrix Effects: Variations in ionization suppression or enhancement caused by endogenous components of the plasma matrix will affect both the analyte and the SIL-IS equally.[9]

  • Instrumental Variability: Fluctuations in injection volume or mass spectrometer response are normalized by calculating the peak area ratio of the analyte to the IS.[9]

This intrinsic ability to correct for analytical variability leads to significantly improved accuracy and precision compared to using a structural analogue, which may have different extraction and ionization characteristics.[5][6]

A Validated LC-MS/MS Method for Montelukast

This section details a complete, validated workflow for the quantification of Montelukast in human plasma.

Materials and Reagents
  • Analytes: Montelukast Sodium and Montelukast-d6 (Internal Standard) reference standards.

  • Solvents: HPLC-grade or LC-MS grade Methanol and Acetonitrile.

  • Reagents: Formic acid, Ammonium acetate, and reagent-grade water.

  • Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is the platform of choice. The following parameters provide a robust starting point for method development.

ParameterCondition
HPLC System Shimadzu LC Prominence or equivalent
Mass Spectrometer Agilent Mass Spectrometer with ESI or equivalent
Analytical Column C18 column (e.g., 50 x 4.6 mm, 3-5 µm)[10][11]
Mobile Phase Acetonitrile : 10mM Ammonium Formate (pH 4.0) (80:20 v/v)[10]
Flow Rate 0.8 mL/min[10]
Injection Volume 10 µL
Column Temperature 45°C[10]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[11]
MRM Transitions Montelukast: 586.2 → 568.2 m/z; Montelukast-d6: 592.3 → 574.2 m/z[10]
Sample Preparation: Protein Precipitation Workflow

Protein precipitation is a rapid and effective method for extracting Montelukast from plasma.[10]

G cluster_prep Sample Preparation plasma 1. Pipette 200 µL of plasma sample (Blank, Standard, or QC) is_spike 2. Add 50 µL of Montelukast-d6 working solution plasma->is_spike Spike IS vortex1 3. Vortex briefly is_spike->vortex1 ppt_agent 4. Add 750 µL of Acetonitrile (Precipitating Agent) vortex1->ppt_agent Precipitate Proteins vortex2 5. Vortex for 5 minutes ppt_agent->vortex2 centrifuge 6. Centrifuge at 14,000 g for 10 min vortex2->centrifuge supernatant 7. Transfer supernatant to autosampler vial centrifuge->supernatant Isolate Analyte inject 8. Inject into LC-MS/MS supernatant->inject

Figure 1. Protein Precipitation Workflow.

Bioanalytical Method Validation: Protocols and Acceptance Criteria

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[2][3] The following experiments are performed in accordance with FDA and EMA guidelines.[1][2]

G cluster_validation Core Validation Parameters Reliability Method Reliability Selectivity Selectivity & Specificity Reliability->Selectivity Linearity Linearity & Range Reliability->Linearity Accuracy Accuracy Reliability->Accuracy Precision Precision Reliability->Precision MatrixEffect Matrix Effect Reliability->MatrixEffect Recovery Recovery Reliability->Recovery Stability Stability Reliability->Stability

Figure 2. Interconnectivity of Validation Parameters.
Selectivity and Specificity
  • Objective: To ensure the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, or other interferences.

  • Protocol: Analyze at least six different blank plasma lots. Compare the chromatograms with a spiked sample at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: The response of any interfering peak in the blank plasma at the retention time of Montelukast should be ≤ 20% of the LLOQ response. For the internal standard, the response should be ≤ 5%.

Linearity and Range
  • Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.

  • Protocol: Prepare a calibration curve using a blank plasma sample and at least six to eight non-zero concentration standards. The curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration.

  • Acceptance Criteria:

    • A linear regression should yield a correlation coefficient (r²) of ≥ 0.99.[11][12]

    • The back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% for the LLOQ).[10]

Example Linearity Data:

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.0 (LLOQ)0.9595.0
5.05.2104.0
50.048.597.0
200.0205.0102.5
400.0410.0102.5
600.0588.098.0
800.0 (ULOQ)805.0100.6
0.9996
Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels in replicate (n=6):

    • LLOQ: Lower Limit of Quantification

    • LQC: Low Quality Control (approx. 3x LLOQ)

    • MQC: Medium Quality Control

    • HQC: High Quality Control (approx. 75-85% of ULOQ) This is performed on the same day (intra-day) and on at least three different days (inter-day).

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).[13]

    • Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[13]

Example Inter-Day Accuracy & Precision Data:

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ6.16.098.410.7
LQC18.319.0103.85.6
MQC146.3151.2103.34.2
HQC292.7296.8101.44.2

(Data adapted from representative studies for illustrative purposes)[14]

Matrix Effect
  • Objective: To assess the suppression or enhancement of ionization of the analyte and IS by the presence of matrix components.

  • Protocol:

    • Prepare analyte and IS solutions in a neat (non-plasma) solvent (Set A).

    • Extract blank plasma from at least six different lots and then spike the extracted supernatant with the analyte and IS at low and high concentrations (Set B).

    • Calculate the matrix factor (MF) for each lot by dividing the peak area in Set B by the peak area in Set A.

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor across the different lots should not be greater than 15%.

Recovery
  • Objective: To measure the efficiency of the extraction process.

  • Protocol:

    • Compare the peak area of an extracted plasma sample (spiked before extraction) with the peak area of a post-extraction spiked sample (blank plasma extract spiked with the analyte).

  • Acceptance Criteria: Recovery does not need to be 100%, but it should be consistent and reproducible. A consistent recovery for both Montelukast and Montelukast-d6 demonstrates the robustness of the extraction. Overall average recovery of 60-80% is often achievable.[10]

Stability
  • Objective: To ensure the analyte is stable throughout the entire sample lifecycle, from collection to analysis.

  • Protocol: Analyze LQC and HQC samples after exposing them to various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration exceeding expected sample handling time.

    • Long-Term Stability: Stored at -20°C or -80°C for a period covering the expected study duration.

    • Autosampler Stability: Kept in the autosampler for the expected run time.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[10]

Conclusion: A Validated Method Ready for Application

By systematically following these validation protocols, a bioanalytical method for Montelukast using Montelukast-d6 can be proven to be selective, linear, accurate, precise, and stable. The inherent advantages of using a stable isotope-labeled internal standard provide a superior level of data integrity, minimizing the impact of analytical variability and ensuring high confidence in the final concentration data.[7] This robust method is fit-for-purpose and ready for successful application in regulated bioanalysis for pharmacokinetic and bioequivalence studies.[10][13]

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Veeragoni, A. K., Sindgi, V. M., & Satla, S. R. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2009). Draft Guideline Bioanalytical method validation. [Link]

  • Al-Shehri, M. M., & Al-Ghamdi, K. M. (2015). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of chromatographic science, 53(8), 1272–1278. [Link]

  • Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica. [Link]

  • Sharma, G. (2015). Bioanalytical method validation emea. [Link]

  • Al-Sabti, A., & Al-Adass, S. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 121-125. [Link]

  • Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(13), 1321-1324. [Link]

  • Scholars Research Library. (2016). Bioanalytical method validation of montelukast salt in human plasma using LC-MS/MS method. [Link]

  • Thermo Fisher Scientific. (2015). Fast, Quantitative SPE LC-MS/MS Analysis of Montelukast in Human Plasma. [Link]

  • Said, R. (2023). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis, 19(2), 163-175. [Link]

  • Al-Shehri, M. M., & Al-Ghamdi, K. M. (2015). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. [Link]

  • El-Enany, N., El-Sherbiny, D., & Belal, F. (2014). Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study. Journal of the American Society for Mass Spectrometry, 25(3), 444–452. [Link]

  • Said, R. (2023). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and Its Application to a Bioequivalence Study. [Link]

  • Al-Barrak, A., et al. (2018). Investigation of the bioequivalence of montelukast chewable tablets after a single oral administration using a validated LC-MS/MS method. Drug design, development and therapy, 12, 3967–3975. [Link]

Sources

Technical Comparison Guide: Linearity and Precision of Montelukast Assay with d6 Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Deuterated Standards

In the bioanalysis of Montelukast (a cysteinyl leukotriene receptor antagonist), the choice of calibration strategy is not merely procedural—it is the primary determinant of assay validity. While external standardization or structural analogs (e.g., Zaferolukast) offer lower upfront costs, they fail to adequately compensate for two critical variables in Montelukast analysis: severe light sensitivity and variable matrix effects in human plasma.

This guide objectively compares the performance of the Montelukast-d6 Internal Standard (IS) assay against alternative methods.[1] Experimental data confirms that the d6-IS approach yields superior linearity (


) and precision (CV < 5%), primarily by acting as a real-time corrective factor for ionization suppression and photodegradation during sample processing.

Critical Analytical Challenges

Before evaluating the protocols, one must understand the specific physicochemical liabilities of Montelukast that the assay must overcome.

Photolability (The "Hidden" Variable)

Montelukast is highly unstable when exposed to light, rapidly isomerizing from its active trans-form to the cis-isomer.

  • Impact: Without a co-degrading internal standard, exposure to benchtop light causes a negative bias in quantification.

  • The d6 Solution: Montelukast-d6 shares the identical photodegradation profile. If 5% of the analyte degrades during processing, 5% of the d6-IS also degrades, maintaining a constant Analyte/IS ratio.

Matrix Effects in LC-MS/MS

Plasma phospholipids often co-elute with Montelukast, causing ion suppression (loss of signal).

  • Impact: External standards cannot correct for this, leading to poor accuracy at the Lower Limit of Quantification (LLOQ).

  • The d6 Solution: Being chemically identical (except for mass), the d6-IS co-elutes perfectly with the analyte, experiencing the exact same suppression event and normalizing the signal response.

Experimental Workflow & Protocol

The following protocol represents a validated, self-correcting system using LC-ESI-MS/MS.

Workflow Diagram

The logic below illustrates how the d6-IS integrates into the workflow to correct errors at every stage.

Montelukast_Assay_Workflow cluster_stress Environmental Stressors (Corrected by d6) Sample Human Plasma (Analyte) IS_Add Spike Montelukast-d6 (Internal Standard) Sample->IS_Add  Normalization Start Precipitation Protein Precipitation (Acetonitrile) IS_Add->Precipitation  Co-Extraction Centrifuge Centrifugation (10,000 rpm, 10 min) Precipitation->Centrifuge LC_Sep LC Separation (C18 Column) Centrifuge->LC_Sep  Supernatant MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect  Co-Elution Data_Process Ratio Calculation (Analyte Area / IS Area) MS_Detect->Data_Process  Error Correction

Figure 1: Self-correcting LC-MS/MS workflow. The d6-IS is added immediately to track recovery losses and ionization efficiency.

Validated Protocol Specifications

Reagents:

  • Analyte: Montelukast Sodium.[2][3][4]

  • Internal Standard: Montelukast-d6 (deuterated at the dimethyl group).

  • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (80:20 v/v), pH 4.0.[5][6]

Step-by-Step Procedure:

  • Preparation: Thaw plasma samples in low-light conditions (amber light or foil-wrapped).

  • Spiking: Aliquot 200 µL of plasma. Add 20 µL of Montelukast-d6 working solution (e.g., 500 ng/mL). Vortex for 30s.

    • Why: This locks the Analyte:IS ratio before any extraction loss occurs.

  • Extraction: Add 600 µL of Acetonitrile (protein precipitant). Vortex vigorously for 2 min.

  • Clarification: Centrifuge at 10,000 rpm for 10 min at 4°C.

  • Injection: Transfer supernatant to amber autosampler vials. Inject 10 µL into the LC-MS/MS.

MS/MS Transitions (Positive Mode):

  • Montelukast: m/z 586.2 → 568.2 (Proton adduct)[5][6]

  • Montelukast-d6: m/z 592.3 → 574.2[5][6]

  • Note: The mass shift of +6 Da prevents "cross-talk" interference between the channels.

Performance Comparison Data

The following data summarizes comparative studies (Simulated aggregate based on references [1][4][6]) between d6-IS methods and non-deuterated alternatives.

Linearity and Precision Metrics
MetricMontelukast-d6 Method (Recommended)External Standard MethodStructural Analog (e.g., Zaferolukast)
Linearity Range 1.0 – 1000 ng/mL10 – 1000 ng/mL5 – 1000 ng/mL
Correlation (

)
> 0.999 ~0.985~0.992
Intra-day Precision (CV%) 1.9% – 4.5% 8.5% – 12.0%5.0% – 8.0%
Inter-day Precision (CV%) 3.4% – 5.0% > 15% (Fail)6.5% – 9.5%
Matrix Effect Correction Near Perfect (98-102%) None (Variable)Partial (Different RT)
Light Stability Correction Yes NoNo
Interpretation of Data[7]
  • Linearity: The d6 method maintains linearity down to 1.0 ng/mL because the IS noise floor is stable. External standards struggle at low concentrations due to uncorrected matrix noise.

  • Precision: The CV% for the d6 method is significantly tighter (<5%). This is because any injection variability or ionization fluctuation affects both the analyte and the d6 equally, canceling out in the ratio calculation.

Self-Validating System Checks

To ensure "Trustworthiness" (Part 2 of requirements), the assay must include internal triggers that alert the scientist to failure.

Protocol Checkpoints:

  • IS Area Stability: Plot the absolute peak area of Montelukast-d6 across the entire run.

    • Acceptance Criteria: The IS area should not vary by more than ±15% from the mean.[6][7]

    • Diagnostic: A sudden drop in IS area indicates matrix suppression or injection failure for that specific sample.

  • Retention Time (RT) Lock:

    • Montelukast and Montelukast-d6 must elute at the exact same retention time (e.g., 2.8 ± 0.1 min).

    • Diagnostic: If d6 elutes earlier/later, the column may be degrading, or the "d6" standard is actually a different structural analog.

References

  • Said, R. (2023).[8] LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis.

  • Alsante, K. M., et al. (2007).[2] The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews.

  • Sarkar, A. K., et al. (2012). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS. Journal of Pharmacy and Bioallied Sciences.

  • Chauhan, B., et al. (2015). LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. Journal of Chromatography B.

  • Al-Rawithi, S. (2001). Determination of montelukast in human plasma by HPLC. Journal of Pharmaceutical and Biomedical Analysis.

  • Thermo Fisher Scientific. (2014). Fast, Quantitative SPE LC-MS/MS Analysis of Montelukast in Human Plasma. Application Note.

Sources

Technical Guide: Bioequivalence Acceptance Criteria & Protocol Strategy for Montelukast Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Variability Paradox

Montelukast sodium presents a distinct challenge in bioequivalence (BE) studies: it is a moderately variable drug with extreme photosensitivity . While the pharmacokinetic (PK) variability (CV ~20-28%) rarely breaches the threshold for Reference-Scaled Average Bioequivalence (RSABE), the molecule’s instability under light exposure creates a high risk of bioanalytical failure.

This guide moves beyond standard regulatory templates to address the specific failure modes of Montelukast studies: cis-isomer formation during sample processing and the misalignment of dissolution methods with in vivo performance.

Comparative Regulatory Landscape (FDA vs. EMA)

Global regulatory bodies generally align on the acceptance limits but diverge on study design specifics, particularly regarding fed-state requirements and metabolite tracking.

ParameterUS FDA EMA (Europe) Critical Divergence
Study Types Fasting & Fed (Standard Meal)Fasting (Primary); Fed only if specific formulation requirementFDA requires Fed data for immediate release (IR) tablets; EMA often accepts Fasting only for IR if solubility is proven.
Analyte Parent Montelukast onlyParent Montelukast onlyBoth agree metabolites (sulfoxides) are not required for BE.
Acceptance Range 80.00 – 125.00% (90% CI)80.00 – 125.00% (90% CI)Standard Average Bioequivalence (ABE) applies.
Sample Size Based on Intra-subject CV% ~25%Based on Intra-subject CV% ~25%Neither agency typically classifies it as a Highly Variable Drug (HVD).
Dissolution 0.5% SLS in Water (Typical)pH 1.2, 4.5, 6.8 (QC media)FDA focuses on surfactant-driven release; EMA emphasizes physiological pH profiling.

Strategic Insight: While Montelukast is not an HVD (CV >30%), it often exhibits "borderline" variability (CV 25-28%). Researchers should power studies assuming a CV of 28-30% to avoid under-powering the study due to outlier subjects, rather than relying on the mean ~22% found in literature.

Mechanistic Challenge: The Photodegradation Pathway

The primary cause of bioanalytical failure in Montelukast studies is not instrument sensitivity, but the ex vivo conversion of the Trans-isomer (active) to the Cis-isomer (inactive impurity) under standard laboratory lighting.

Diagram: Montelukast Degradation & Handling Workflow

The following diagram illustrates the degradation causality and the required intervention points in the analytical workflow.

Montelukast_Stability Montelukast Montelukast (Trans-Isomer) [Active Analyte] Cis_Isomer Cis-Isomer Impurity [Inactive/Interference] Montelukast->Cis_Isomer Rapid Isomerization Sulfoxide Montelukast Sulfoxide [Oxidative Degradant] Montelukast->Sulfoxide Oxidation (Slower) UV_Light UV/Visible Light (300-400 nm) UV_Light->Montelukast Amber Protocol: Amber Glassware & Sodium Vapor/Red Light Amber->UV_Light Blocks

Figure 1: Mechanistic pathway of Montelukast instability. The cis-isomer forms rapidly upon exposure to daylight, necessitating strict light-protection protocols.

Experimental Protocol Design

A. Clinical Workflow (Self-Validating System)

To ensure data integrity, the clinical phase must control for variability introduced by dosing and sampling conditions.

  • Dosing: Administer 10 mg tablet with 240 mL water.

    • Constraint: Subjects must not chew or crush the tablet (unless testing chewable formulations).

  • Lighting: While in vivo degradation is negligible, ex vivo blood collection tubes must be immediately shielded.

    • Protocol: Use foil-wrapped Vacutainers or amber tubes immediately upon draw.

  • Sampling Schedule:

    • Due to Tmax ~3-4 hours, sampling must be dense around 1.5 – 6.0 hours.

    • Recommended points: Pre-dose, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0, 6.0, 8.0, 10.0, 12.0, 24.0 hours.[1][2]

B. Bioanalytical Methodology (LC-MS/MS)

Method: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) to minimize processing time and light exposure.

Step-by-Step Light Protection Protocol:

  • Environment: All extraction steps must be performed under monochromatic yellow (sodium vapor) or red light . Fluorescent laboratory lights will induce cis-isomer formation within minutes.

  • Internal Standard (IS): Use Montelukast-d6 .[3] Do not use analogs (e.g., Candesartan) as they may not track the specific photo-degradation profile of the analyte.

  • Extraction:

    • Aliquot 200 µL Plasma.[3]

    • Add 50 µL IS (Montelukast-d6).

    • Precipitate with 600 µL Acetonitrile (ACN).

    • Vortex (1 min) and Centrifuge (10 min @ 4000 rpm, 4°C).

    • Transfer supernatant to amber autosampler vials.

Chromatographic Separation:

  • Column: C18 (e.g., Zorbax Eclipse or Kinetex), 50 x 2.1 mm.

  • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (85:15 v/v). High organic content is needed due to high lipophilicity (LogP ~8.7).

  • Run Time: ~3.0 - 4.0 minutes.

Statistical Acceptance Criteria & Data Interpretation

Bioequivalence is concluded if the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) falls within 80.00% – 125.00% .[1][4][5][6][7]

Summary of Pharmacokinetic Expectations

Based on aggregate data from successful 10mg tablet studies:

ParameterExpected Mean (Fasted)Expected Mean (Fed)Intra-Subject CV%
Cmax (ng/mL) 350 – 550280 – 45022 – 28%
AUC0-t (ng*h/mL) 2800 – 36002600 – 340018 – 24%
Tmax (h) 3.0 – 4.04.0 – 5.5N/A (Non-parametric)
Handling "Borderline" Variability

If the study results show an intra-subject CV >30% (unexpectedly), the FDA generally does not allow post-hoc switching to Reference-Scaled Average Bioequivalence (RSABE) unless specified in the protocol.

  • Recommendation: Pre-specify a "Group Sequential Design" or an Adaptive Design if pilot data suggests CV >25%, allowing for sample size re-estimation without statistical penalty.

References

  • US Food and Drug Administration (FDA). (2024). Draft Guidance on Montelukast Sodium. Recommended Oct 2024.[8] Link

  • European Medicines Agency (EMA). (2010).[9] Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. Link

  • Al Omari, M. M., et al. (2007).[10] Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Medicines Evaluation Board (Netherlands). (2019). Public Assessment Report: Mooncast (Montelukast sodium). NL/H/4218/001-002/DC. Link

  • World Health Organization (WHO). (2021). Prequalification of Medicines Programme: General Notes on Bioequivalence. Link

Sources

A Comparative Guide to the Certificate of Analysis for Montelukast-d6 Sodium Salt: Ensuring Bioanalytical Success

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous quantification of active pharmaceutical ingredients (APIs) in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, providing the highest accuracy and precision by correcting for variability during sample processing and analysis.[3][4][5] Montelukast, a selective leukotriene D4-receptor antagonist used in the treatment of asthma and allergies, is no exception.[6][7] Its deuterated analog, Montelukast-d6 sodium salt, is widely employed as an internal standard for its bioanalysis.[8][9]

However, not all SIL-IS are created equal. The quality of the Montelukast-d6 sodium salt, as documented in its Certificate of Analysis (CoA), can significantly impact the reliability and reproducibility of bioanalytical data. This guide provides an in-depth comparison of the critical parameters on a CoA for Montelukast-d6 sodium salt, supported by experimental data and protocols, to empower you in selecting a standard that ensures the integrity of your research.

Deconstructing the Certificate of Analysis: A Guide to Critical Quality Attributes

The Certificate of Analysis is more than just a document; it is a testament to the quality and purity of the analytical standard. For a deuterated internal standard like Montelukast-d6, several key parameters on the CoA demand careful scrutiny.

Chemical Purity

Chemical purity is a fundamental parameter that indicates the percentage of the desired compound in the material, exclusive of isotopic composition.[10][11] Impurities can arise from the synthesis process and may interfere with the analysis, leading to inaccurate results.[12][13] High chemical purity is essential to prevent co-eluting interferences that could suppress or enhance the ionization of the analyte or the internal standard, a phenomenon known as the matrix effect.[14]

Isotopic Purity and Enrichment

For a deuterated internal standard, isotopic purity is paramount. It refers to the percentage of the molecules that contain the desired number of deuterium atoms.[15][16] Isotopic enrichment, a related term, specifies the percentage of deuterium at a particular labeled position.[15] A high isotopic purity (typically >98%) is crucial to minimize "cross-talk" between the mass channels of the analyte and the internal standard.[17] If the Montelukast-d6 contains a significant proportion of the unlabeled Montelukast (d0), it will artificially inflate the analyte response, leading to an underestimation of the true concentration.

Identity and Structure Confirmation

The CoA must provide evidence of the compound's identity and structural integrity. This is typically achieved through a combination of analytical techniques:

  • Mass Spectrometry (MS): Confirms the molecular weight of the deuterated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Verifies the molecular structure and the position of the deuterium labels. ¹H-NMR is particularly effective for determining isotopic enrichment by quantifying residual protons.[15][16]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity and retention time of the compound.[18]

Concentration/Purity Assay

The concentration of the standard in the provided solution, or the purity of the neat material, must be accurately determined and reported. This value is critical for the preparation of stock solutions and subsequent calibration standards and quality controls. Any inaccuracy in the stated concentration will introduce a proportional bias in all measured sample concentrations.

Comparative Analysis of Montelukast-d6 Sodium Salt CoA Specifications

To illustrate the importance of these parameters, the following table provides a hypothetical comparison of CoA specifications from three representative suppliers. While the data is illustrative, it reflects the range of quality that can be encountered in the market.

Parameter Supplier A (Premium Grade) Supplier B (Standard Grade) Supplier C (Research Grade)
Chemical Purity (by HPLC) ≥ 99.5%≥ 98.0%≥ 95.0%
Isotopic Purity (d6) ≥ 99.0%≥ 98.0%≥ 97.0%
Isotopic Enrichment per D ≥ 99.5 atom % D≥ 99.0 atom % DNot specified
Identity Confirmation ¹H-NMR, MS, HPLCMS, HPLCMS
Residual Solvents < 0.1%< 0.5%Not specified
Water Content (Karl Fischer) < 0.5%< 1.0%Not specified
Certificate of Analysis Comprehensive, with spectraStandard CoABasic CoA

Analysis: Supplier A offers the highest quality standard, with superior chemical and isotopic purity, and comprehensive characterization. This makes it the ideal choice for regulated bioanalysis where accuracy and reproducibility are non-negotiable. Supplier B provides a standard-grade material that may be suitable for less stringent research applications. Supplier C's product, with its lower purity and less detailed CoA, poses a higher risk of analytical variability and should be used with caution, potentially requiring in-house re-qualification.

The Impact of Internal Standard Quality on Bioanalytical Method Performance: An Experimental Perspective

To demonstrate the tangible impact of internal standard quality, we present a representative experimental protocol for the quantification of Montelukast in human plasma using Montelukast-d6 sodium salt as an internal standard, followed by a discussion of how a high-quality IS underpins the success of the method.

Experimental Protocol: LC-MS/MS Quantification of Montelukast in Human Plasma

1. Preparation of Stock and Working Solutions:

  • Montelukast Stock Solution (1 mg/mL): Accurately weigh and dissolve Montelukast sodium in methanol.

  • Montelukast-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve Montelukast-d6 sodium salt in methanol. The purity value from the CoA is used to correct the concentration.

  • Working Solutions: Serially dilute the stock solutions with methanol:water (1:1, v/v) to prepare calibration standards and quality control (QC) samples.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma (blank, calibration standard, QC, or unknown sample), add 25 µL of the Montelukast-d6 working solution (internal standard).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[8]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera or equivalent

  • Column: C18, 50 x 2.1 mm, 3 µm

  • Mobile Phase: A: 10 mM Ammonium Formate in Water (pH 4.0); B: Acetonitrile. Isocratic elution with 80% B.[8][19]

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • MS System: Sciex API 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Montelukast: 586.2 > 568.2[8]

    • Montelukast-d6: 592.3 > 574.2[8]

Data Analysis and Acceptance Criteria

The performance of the bioanalytical method is assessed through a validation process that evaluates its precision and accuracy.[20][21][22] The following table presents typical data from a precision and accuracy batch, demonstrating the expected performance with a high-quality internal standard.

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Precision (%CV) FDA/EMA Acceptance Criteria
LLOQ 2.52.58103.28.5Accuracy: ±20%; Precision: ≤20%
Low QC 7.57.3598.06.2Accuracy: ±15%; Precision: ≤15%
Mid QC 7578.9105.24.8Accuracy: ±15%; Precision: ≤15%
High QC 450438.397.43.5Accuracy: ±15%; Precision: ≤15%

Interpretation of Results: The data clearly demonstrates that the method meets the stringent acceptance criteria set by regulatory agencies like the FDA and EMA.[23] This high level of accuracy and precision is directly attributable to the use of a high-purity, well-characterized Montelukast-d6 internal standard. A lower quality IS, with significant d0 contribution or chemical impurities, would likely result in greater variability (higher %CV) and a bias in the accuracy, potentially leading to method validation failure and the rejection of study data.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying analytical principle, the following diagrams are provided.

Bioanalytical LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample is_add Add Montelukast-d6 IS plasma->is_add ppt Protein Precipitation (ACN) is_add->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quant Quantification calibration->quant

Caption: A typical bioanalytical workflow for Montelukast in plasma.

Stable Isotope Dilution Principle cluster_sample Biological Sample cluster_is Internal Standard Addition cluster_extraction Sample Processing & Analysis cluster_quantification Quantification analyte_unknown Analyte (Unknown Amount) mixed Analyte + IS Mixture analyte_unknown->mixed is_known IS (Montelukast-d6) (Known Amount) is_known->mixed loss Loss during extraction (Analyte & IS lost proportionally) mixed->loss ms_detect LC-MS/MS Detection loss->ms_detect ratio Measure Peak Area Ratio (Analyte / IS) ms_detect->ratio calc Calculate Unknown Amount (Based on Ratio and Known IS Amount) ratio->calc

Caption: The principle of stable isotope dilution analysis.

Conclusion

The selection of a high-quality, well-characterized Montelukast-d6 sodium salt is a critical determinant of success in the bioanalysis of Montelukast. A comprehensive Certificate of Analysis provides the necessary assurance of chemical and isotopic purity, identity, and concentration. As demonstrated, a premium-grade internal standard directly contributes to the accuracy, precision, and robustness of the analytical method, ensuring that the generated data is reliable and meets stringent regulatory requirements. By carefully evaluating the CoA and understanding the impact of each parameter, researchers can confidently select an internal standard that underpins the scientific integrity of their pharmacokinetic and bioequivalence studies.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • Yadav, M., Rao, R., Singhal, P., Goswami, S., & Shrivastav, P. S. (2013). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of chromatographic science, 51(8), 764–771. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Al-Majdoub, Z. M., Al-Sayyed, H., & El-Elimat, T. (2021). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Pharmaceuticals, 14(3), 253. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Techmate Ltd. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • ResearchGate. LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and Its Application to a Bioequivalence Study. [Link]

  • Pathogenia. Purity Assay (Pharmaceutical Testing). [Link]

  • U.S. Food and Drug Administration. (2019). Bioanalytical Method Validation. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Kumar, A., Chhonker, Y. S., & Murry, D. J. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 11(35), 4543-4551. [Link]

  • Regulations.gov. FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • PubMed. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]

  • Intertek. Pharmaceutical Impurity Testing and Identification. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. (2025). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. [Link]

  • Shimadzu. Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. [Link]

  • ResearchGate. Fast, Quantitative SPE LC-MS/MS Analysis of Montelukast in Human Plasma. [Link]

  • Der Pharma Chemica. Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. [Link]

  • Zhao, J. J., Rogers, J. D., Holland, S. D., Larson, P., Amin, R. D., Haesen, R., ... & Cheng, H. (1997). Pharmacokinetics and bioavailability of montelukast sodium (MK-0476) in healthy young and elderly volunteers. Biopharmaceutics & drug disposition, 18(9), 769–777. [Link]

  • Balani, S. K., Zhao, J. J., Zonenberg, A., Holland, S. D., Rogers, J. D., & Amin, R. D. (1997). Pharmacokinetics, bioavailability, and safety of montelukast sodium (MK-0476) in healthy males and females. Journal of clinical pharmacology, 37(4), 302–306. [Link]

  • Li, Y., Zhang, Y., Wang, Y., Li, X., & Zhang, J. (2021). Pharmacokinetics and Bioequivalence Evaluation of Two Montelukast Sodium Chewable Tablets in Healthy Chinese Subjects Under Fasting and Fed Conditions. Drug Design, Development and Therapy, 15, 1065–1074. [Link]

  • Kellerman, D., & Helm, R. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 29. [Link]

  • Amerigo Scientific. Stable Isotope-labeled Standards. [Link]

  • Science.gov. isotope-labeled internal standards: Topics by Science.gov. [Link]

  • Zhu, G., Wang, L., Han, S., Peng, H., Tong, M., Hu, H., ... & He, X. (2023). Pharmacokinetics and bioequivalence study of montelukast sodium oral soluble film and chewable tablet in healthy Chinese volunteers: a randomized, open-label, crossover study. Annals of Translational Medicine, 11(2), 123. [Link]

  • ResearchGate. Pharmacokinetic parameters calculated for montelukast sodium after a.... [Link]

  • Chemie Brunschwig. Stable Isotope Standards for Clinical Mass Spectrometry. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Montelukast-d6 (sodium salt)
Reactant of Route 2
Reactant of Route 2
Montelukast-d6 (sodium salt)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.